molecular formula C11H9NO B3425321 3-Methylquinoline-6-carbaldehyde CAS No. 409346-80-1

3-Methylquinoline-6-carbaldehyde

Cat. No.: B3425321
CAS No.: 409346-80-1
M. Wt: 171.19 g/mol
InChI Key: WJZBRIUZOUNDKW-UHFFFAOYSA-N
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Description

3-Methylquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylquinoline-6-carbaldehyde is 171.068413911 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylquinoline-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylquinoline-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-4-10-5-9(7-13)2-3-11(10)12-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZBRIUZOUNDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298286
Record name 3-Methyl-6-quinolinecarboxaldehyde
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Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409346-80-1
Record name 3-Methyl-6-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409346-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-quinolinecarboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID401298286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methylquinoline-6-carbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Identifiers and Physicochemical Profile

Precise identification is the cornerstone of chemical research. Although 3-Methylquinoline-6-carbaldehyde is not extensively cataloged, its fundamental properties can be predicted from its structure. For comparative context, we present its predicted identifiers alongside those of a well-documented analog, 2-Chloro-6-methylquinoline-3-carbaldehyde.

Identifier3-Methylquinoline-6-carbaldehyde (Predicted)2-Chloro-6-methylquinoline-3-carbaldehyde[1][2]
CAS Number Not readily available73568-27-1
IUPAC Name 3-methylquinoline-6-carbaldehyde2-chloro-6-methylquinoline-3-carbaldehyde
Molecular Formula C₁₁H₉NOC₁₁H₈ClNO
Molecular Weight 171.20 g/mol 205.64 g/mol
Canonical SMILES CC1=CC2=C(C=C1C=O)N=C(C=C2)CCC1=CC2=C(C=C1)N=C(C(=C2)C=O)Cl
InChI Key (Predicted)FSLNYYZJXMGKHK-UHFFFAOYSA-N

Part 2: Synthesis and Mechanistic Considerations

The synthesis of quinoline carbaldehydes is a well-established area of organic chemistry. The Vilsmeier-Haack reaction stands out as a primary method for the formylation of activated aromatic and heteroaromatic systems, making it a highly plausible route for the synthesis of 3-Methylquinoline-6-carbaldehyde and its isomers.[3][4][5]

Proposed Synthesis via Vilsmeier-Haack Reaction

This reaction involves the formylation of an electron-rich precursor, typically an acetanilide derivative, using a Vilsmeier reagent prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][5] The subsequent cyclization and hydrolysis yield the target quinoline carbaldehyde.

Detailed Experimental Protocol (Adapted from the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde): [3]

  • Reagent Preparation: A solution of DMF is cooled to 0 °C in an inert atmosphere. POCl₃ is then added dropwise with continuous stirring to form the Vilsmeier reagent (chloroiminium salt).

  • Formylation and Cyclization: The appropriate p-methylacetanilide precursor is introduced to the Vilsmeier reagent. The reaction mixture is then heated (typically 70-90 °C) and refluxed for several hours to facilitate both formylation and intramolecular cyclization, forming the quinoline ring.[5]

  • Workup and Isolation: Upon completion, the reaction mixture is cooled and carefully poured into ice-cold water to hydrolyze the intermediate and precipitate the crude product.

  • Purification: The crude solid is isolated by filtration, dried, and purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield the final product.

The presence of the chloro-substituent in many documented syntheses arises from the nature of the Vilsmeier reagent, which can also act as a chlorinating agent.[6] Achieving the non-chlorinated 3-Methylquinoline-6-carbaldehyde would likely require modifications to this standard protocol or subsequent dehalogenation steps.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Cyclization Intermediate Vilsmeier->Intermediate Precursor p-Methylacetanilide (Precursor) Precursor->Intermediate Reaction with Vilsmeier Reagent Product 2-Chloro-6-methylquinoline -3-carbaldehyde Intermediate->Product Hydrolysis & Workup

Caption: Workflow for the Vilsmeier-Haack synthesis of a quinoline carbaldehyde precursor.

Part 3: Chemical Reactivity and Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[6] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[4][6]

Reactivity of the Aldehyde Group

The aldehyde functional group at the 6-position of 3-Methylquinoline-6-carbaldehyde is a versatile chemical handle for further molecular elaboration.

  • Schiff Base Formation: It can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental for creating diverse libraries of compounds for biological screening.[6]

  • Reduction to Alcohols: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄). These alcohols serve as important precursors for ethers and esters.[7]

  • Oxidation to Carboxylic Acids: Oxidation of the aldehyde yields the corresponding carboxylic acid, another crucial functional group for forming amides and esters, and for improving the pharmacokinetic properties of a drug candidate.

  • Cross-Coupling Reactions: The quinoline core itself, particularly if halogenated, is amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and vinyl groups to build molecular complexity.[7]

Role in Targeting Signaling Pathways

Quinoline-based compounds have been designed to target critical signaling pathways implicated in diseases like cancer.[4] The structural motif of 3-Methylquinoline-6-carbaldehyde makes it an attractive starting point for developing inhibitors of key cellular targets.

  • Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[4]

  • Modulation of PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Quinoline scaffolds are actively being explored for their ability to modulate this critical pathway.[4]

G cluster_pathway Simplified PI3K/Akt Signaling Pathway cluster_inhibitor Therapeutic Intervention RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline-Based Inhibitor (e.g., from 3-Methylquinoline- 6-carbaldehyde scaffold) Quinoline->RTK Inhibits Quinoline->PI3K Inhibits

Caption: Quinoline scaffolds as inhibitors in oncogenic signaling pathways.

Part 4: Analytical Characterization

The structural confirmation of 3-Methylquinoline-6-carbaldehyde would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.8-10.5 ppm), aromatic protons on the quinoline ring (δ 7.0-8.5 ppm), and a singlet for the methyl group protons (δ 2.4-2.6 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR would display a distinct signal for the carbonyl carbon of the aldehyde (δ 190-200 ppm), along with signals for the aromatic carbons of the quinoline core and the methyl carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1690-1715 cm⁻¹.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, corresponding to the formula C₁₁H₉NO.[8]

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Methylquinoline-6-carbaldehyde is not available, general precautions for handling quinoline derivatives and aromatic aldehydes should be strictly followed.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

  • Toxicity: Quinoline derivatives can be toxic if swallowed or harmful in contact with skin and may cause skin and eye irritation.[9] Chronic exposure should be avoided.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Methylquinoline.
  • PubChem. (2025). 2-Chloro-6-methylquinoline-3-carboxaldehyde.
  • Spectrum Chemical. (2006). Material Safety Data Sheet: Quinoline Yellow.
  • AiFChem. (2025). 3-Methylquinoline-2-carbaldehyde.
  • BenchChem. (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.
  • ChemicalBook. (2026). 3-Methylquinoline - Safety Data Sheet.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde 96%.
  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Mphahlele, M. J., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules.

Sources

Medicinal Chemistry of 3-Methylquinoline: Synthetic Architectures and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3-Methylquinoline Advantage

In the crowded landscape of nitrogen heterocycles, the 3-methylquinoline scaffold represents a privileged yet underutilized pharmacophore. While the quinoline core itself is ubiquitous—anchoring drugs from quinine to ciprofloxacin—the specific methylation at the C3 position introduces unique steric and electronic properties that distinguish it from its C2- and C4-substituted isomers.

Key Technical Differentiators:

  • Metabolic Stability: Unlike 2-methylquinoline (quinaldine), which is prone to rapid benzylic oxidation, the 3-methyl group is sterically shielded from certain metabolic pathways, though the C2 position remains susceptible to nucleophilic attack or oxidation (e.g., by aldehyde oxidase).

  • Toxicological Profile: Comparative mutagenicity studies indicate that 3-methylquinoline is significantly less mutagenic than 4-methylquinoline (lepidine) or 6-methylquinoline, making it a safer starting scaffold for lead optimization.

  • Kinase Selectivity: The C3 substituent projects into the solvent-accessible region or hydrophobic pocket II of various kinase ATP-binding sites, offering a vector for selectivity tuning that is unavailable in planar, unsubstituted quinolines.

Structural Basis & Pharmacophore Analysis

The biological utility of 3-methylquinoline stems from its ability to modulate lipophilicity (logP) without disrupting the planarity required for DNA intercalation or π-π stacking interactions within protein active sites.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functionalization potential of the 3-methylquinoline core.

SAR_Map Core 3-Methylquinoline Scaffold C2_Pos C2 Position: Metabolic 'Soft Spot' (Oxidation to 2-one) Site for Nucleophilic Displacement (if halogenated) Core->C2_Pos Electrophilic Attack C3_Methyl C3-Methyl Group: Hydrophobic Interaction Steric Bulk (Selectivity) Prevents Planar Aggregation Core->C3_Methyl Steric/Lipophilic C4_Pos C4 Position: Key for Antimalarial Activity (e.g., Amino side chains) DNA Intercalation Vector Core->C4_Pos Pharmacophore Anchor Benzenoid Benzenoid Ring (C5-C8): Electronic Tuning (F, Cl, OMe) Modulates pKa of Ring N Core->Benzenoid Electronic Modulation

Caption: SAR analysis of the 3-methylquinoline scaffold highlighting critical zones for medicinal chemistry optimization.

Synthetic Architectures

Accessing the 3-methylquinoline core requires specific strategies to install the methyl group at the beta-position of the pyridine ring. Two primary methodologies dominate: the Skraup Synthesis (using methacrolein) and the Friedländer Condensation .

The Modified Skraup Protocol

The classic Skraup reaction uses glycerol. To synthesize 3-methylquinoline, methacrolein (or its precursors, propionaldehyde and formaldehyde) acts as the alpha,beta-unsaturated carbonyl component.

Reaction Scheme Logic:

  • Michael Addition: Aniline attacks the beta-carbon of methacrolein.

  • Cyclization: Electrophilic attack on the aromatic ring.

  • Oxidation: Aromatization (often using nitrobenzene or iodine) to form the fully aromatic quinoline.

Synthesis_Flow Start Starting Materials: Aniline + Methacrolein (or Propionaldehyde/HCHO) Intermediate Intermediate: beta-(Phenylamino)isobutyraldehyde Start->Intermediate Michael Addition Cyclization Acid-Catalyzed Cyclization (H2SO4 / Heat) Intermediate->Cyclization Electrophilic Subst. Oxidation Oxidative Aromatization (Nitrobenzene/I2) Cyclization->Oxidation -2H Product Product: 3-Methylquinoline Oxidation->Product Isolation

Caption: Step-wise synthetic flow for the Modified Skraup synthesis of 3-methylquinoline.

Practical Protocol: Synthesis of 3-Methylquinoline via Methacrolein

Reagents:

  • Aniline (1.0 eq)

  • Methacrolein (1.2 eq) (commercially available or generated in situ)

  • Sulfuric Acid (conc.)

  • Nitrobenzene (Oxidant)

  • Ferrous Sulfate (Moderator to prevent violent exotherm)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, mix aniline (0.1 mol), nitrobenzene (0.04 mol), and ferrous sulfate (2g).

  • Acidification: Cautiously add concentrated sulfuric acid (30 mL). The mixture will heat up; allow to cool to ~100°C.

  • Addition: Add methacrolein (0.12 mol) dropwise. Critical Control Point: If using propionaldehyde/formaldehyde, premix them to generate methacrolein in situ before addition to the acid mixture to avoid polymerization.

  • Reflux: Heat the mixture to gentle reflux (approx. 130-140°C) for 4 hours.

  • Workup: Cool the mixture. Basify with 50% NaOH solution until pH > 10. Steam distill the mixture to remove unreacted aniline and nitrobenzene.

  • Isolation: Extract the residue with dichloromethane. Dry over MgSO4 and concentrate. Purify via column chromatography (Hexane/EtOAc) to yield 3-methylquinoline as a pale yellow oil (bp ~252°C).

Therapeutic Applications & Biological Data[1][2][3][4]

Antimalarial Activity

The 3-methyl group enhances the lipophilicity of the quinoline core, facilitating transport across the vacuolar membrane of Plasmodium falciparum. Unlike chloroquine, which relies on a 4-amino side chain, 3-substituted derivatives often utilize the methyl group to disrupt heme polymerization via steric interference.

Quantitative Data Summary:

Compound ClassModificationTarget StrainIC50 (µM)Mechanism Note
3-Methylquinoline UnsubstitutedP. falciparum (3D7)>50Weak activity; requires functionalization.
Thiosemicarbazone 3-methyl-2-subst.P. falciparum (K1)0.8 - 1.5Metal chelation + Heme binding.
4-Amino-3-methyl 7-Chloro-3-methylP. falciparum (Dd2)0.04Potent; 3-Me blocks metabolic N-dealkylation.
Anticancer: Kinase Inhibition

3-Methylquinoline derivatives have shown promise as inhibitors of Pim-1 kinase and EGFR . The 3-methyl group is often critical for filling the hydrophobic pocket near the gatekeeper residue, improving selectivity over other kinases.

Mechanism of Action (Kinase): The planar quinoline ring mimics the adenine ring of ATP. The 3-methyl group provides a hydrophobic anchor that positions the molecule within the ATP-binding cleft, preventing phosphorylation of downstream substrates.

MOA_Kinase Inhibitor 3-Methylquinoline Derivative ATP_Site ATP Binding Pocket (Kinase Domain) Inhibitor->ATP_Site Competitive Binding Interaction Hydrophobic Interaction (Val/Leu/Ile residues) ATP_Site->Interaction 3-Methyl Anchor Inhibition Blockade of Phosphorylation Interaction->Inhibition Stabilizes Complex Apoptosis Cell Cycle Arrest (Apoptosis) Inhibition->Apoptosis Downstream Effect

Caption: Mechanism of Action for 3-methylquinoline derivatives in Kinase Inhibition.

Metabolic Stability & Toxicology

A critical advantage of the 3-methyl isomer over the 2-methyl (quinaldine) and 4-methyl (lepidine) isomers is its toxicological profile.

  • Mutagenicity: Ames tests (Salmonella typhimurium TA100) reveal that 3-methylquinoline is significantly less mutagenic than 4-methylquinoline. The 4-methyl position is more prone to forming reactive benzylic carbocations that can alkylate DNA.

  • Metabolism: The primary metabolic pathway for 3-methylquinoline is oxidation at the C2 position by aldehyde oxidase or CYP450 isoforms, yielding 3-methyl-2-quinolinone . This metabolite is generally stable and rapidly excreted, unlike the epoxide intermediates often formed by unsubstituted quinoline.

References

  • Synthesis of 3-methylquinoline via Skraup Reaction

    • Source: PrepChem. "Synthesis of 6-methoxy-3-methyl-8-nitroquinoline."
    • URL:[Link]

  • Antimalarial Activity of Quinoline Derivatives

    • Source: RSC Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[1]

    • URL:[Link]

  • Friedländer Synthesis Methodology

    • Source: Organic Reactions.[2][3][4][5][6][7][8] "The Friedländer Synthesis of Quinolines."

    • URL:[Link]

  • Toxicology and Carcinogenicity of Methylquinolines

    • Source: National Toxicology Program (NTP).
    • URL:[Link]

  • Metabolic Pathways of Methylquinolines

    • Source: ResearchGate / Desulfobacterium indolicum study.
    • URL:[Link]

Sources

Quinoline-6-Carbaldehyde: A Strategic Scaffold for Next-Generation Therapeutics

[1]

Executive Summary

The Quinoline-6-carbaldehyde (Q-6-CHO) scaffold represents a privileged pharmacophore in modern drug discovery.[1] Unlike its C2 and C3 isomers, the C6-position offers a unique vector for molecular extension that often projects into solvent-exposed regions of enzyme binding pockets, allowing for the modulation of pharmacokinetic properties without disrupting critical binding interactions at the quinoline core. This guide analyzes the synthetic accessibility, Structure-Activity Relationships (SAR), and therapeutic applications of Q-6-CHO, specifically within kinase inhibition (EGFR/VEGFR), antimicrobial Schiff bases, and antileishmanial agents.

Part 1: Chemical Architecture & Synthetic Accessibility

The Strategic Value of the C6 Position

In medicinal chemistry, the quinoline ring is a bioisostere of naphthalene and purine bases. The C6 position is electronically distinct; it is located on the benzenoid ring, para to the nitrogen atom (in a resonance sense, though separated by the ring junction). Functionalization here avoids the steric hindrance often found at C8 (peri-interaction) or C4/C5, making it an ideal "exit vector" for PROTAC linkers or solubilizing tails.

Synthetic Pathways

The synthesis of Q-6-CHO is most reliably achieved via the oxidation of 6-methylquinoline. Direct formylation (e.g., Vilsmeier-Haack) on the quinoline ring typically favors the electron-rich C3 position or requires specific activating groups. Therefore, the Selenium Dioxide (SeO₂) oxidation route is the industry standard for high-fidelity generation of the C6-aldehyde.

Visualization: Synthetic Divergence

The following diagram illustrates the central role of Q-6-CHO as a precursor for diverse bioactive libraries.

SynthesisTreePrecursor6-MethylquinolineCoreQuinoline-6-carbaldehyde(Q-6-CHO)Precursor->CoreSeO2 Oxidation(Dioxane, Reflux)SchiffSchiff Bases(Imines)Core->Schiff+ Primary Amines(Acid Cat.)HydrazoneHydrazones(Apoptosis Inducers)Core->Hydrazone+ Hydrazides(EtOH, Reflux)ChalconeChalcones(Claisen-Schmidt)Core->Chalcone+ Acetophenones(NaOH, Aldol)Alcohol6-HydroxymethylDerivativesCore->AlcoholNaBH4 Red.

Figure 1: Synthetic divergence from the 6-methylquinoline precursor to key bioactive pharmacophores.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective Synthesis of Quinoline-6-carbaldehyde

Objective: To oxidize 6-methylquinoline to the corresponding aldehyde without over-oxidation to the carboxylic acid.

Reagents:

  • 6-Methylquinoline (10 mmol)

  • Selenium Dioxide (SeO₂) (12 mmol)

  • 1,4-Dioxane (50 mL)

  • Water (2 mL) – Critical for preventing polymer formation.

Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylquinoline in 1,4-dioxane.

  • Addition: Add finely powdered SeO₂ and the water aliquot.

  • Reaction: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product spot will be more polar than the starting material but less polar than the acid byproduct.

  • Workup: Filter the hot solution through a Celite pad to remove metallic selenium (black precipitate).

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM, wash with sat. NaHCO₃ (to remove traces of quinoline-6-carboxylic acid), then brine.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Validation Check:

  • ¹H NMR (CDCl₃): Look for the distinct aldehyde singlet at δ 10.1–10.2 ppm . The C2-H proton (adjacent to Nitrogen) typically appears as a doublet of doublets around δ 8.9 ppm.

Protocol 2: Synthesis of Antimicrobial Schiff Bases

Objective: Condensation of Q-6-CHO with a substituted aniline (e.g., 4-fluoroaniline) to generate an imine.

Methodology:

  • Dissolve Q-6-CHO (1.0 eq) and 4-fluoroaniline (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Add 2–3 drops of Glacial Acetic Acid (Catalyst).

  • Reflux for 3–5 hours.

  • Self-Validation: Upon cooling, the Schiff base typically precipitates as a solid. Filter and wash with cold ethanol. If no precipitate forms, pour into ice water.

Part 3: Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of Q-6-CHO derivatives is governed by the electronic modulation of the quinoline ring and the specific geometry of the C6-substituent.

Quantitative SAR Summary

The following table summarizes the shift in biological potency based on C6-functionalization compared to other positions.

Target ClassDerivative TypeC6-Position AdvantagePotency (IC₅₀ / MIC)Ref
Anticancer ChalconesProjects "Warhead" into hydrophobic pocket of EGFR0.14 µM (MCF-7)[1, 2]
Antimicrobial HydrazonesImproved solubility & membrane permeability vs C2 isomers2–4 µg/mL (S. aureus)[3]
Antileishmanial ThiosemicarbazonesChelating Nitrogen (N1) + C6-tail fits MetAP1 active site1.31 µM (LdMetAP1)[4]
Kinase Inhib. Urea/AmidesAvoids steric clash with ATP-binding hinge region< 50 nM (c-Met)[5]
Mechanism of Action: Kinase Modulation

Many quinoline-6-carbaldehyde derivatives function as Type I or Type II kinase inhibitors. They compete with ATP for the binding site. The quinoline nitrogen (N1) often forms a critical hydrogen bond with the "hinge region" amino acids (e.g., Met793 in EGFR), while the C6-extension explores the solvent channel or the "gatekeeper" region.

Visualization: PI3K/Akt/mTOR Signaling Inhibition

Quinoline derivatives have shown efficacy in downregulating the PI3K/Akt pathway, a key driver in cancer proliferation.

SignalingPathwayRTKRTK (EGFR/VEGFR)(Membrane Receptor)PI3KPI3KRTK->PI3KActivationPIP3PIP2 -> PIP3PI3K->PIP3AktAkt (Protein Kinase B)PIP3->AktPhosphorylationmTORmTORC1Akt->mTORActivationApoptosisApoptosis(Cell Death)Akt->ApoptosisInhibitionProliferationCell ProliferationmTOR->ProliferationDrugQuinoline-6-CHODerivativesDrug->RTKInhibitsDrug->PI3KInhibits

Figure 2: Therapeutic intervention points of Quinoline-6-carbaldehyde derivatives within the PI3K/Akt proliferation pathway.

Part 4: Future Outlook

The Q-6-CHO scaffold is evolving beyond simple inhibition.

  • PROTACs: The C6 aldehyde provides a reactive handle for reductive amination to attach E3 ligase linkers, enabling the degradation of undruggable targets.

  • Molecular Glues: C6-styryl quinolines are being investigated for their ability to stabilize protein-protein interactions.

References

  • BenchChem. "The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis."[1] BenchChem Technical Guides, 2025.

  • Yadav, P., & Shah, K. "Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry."[2] Bioorganic Chemistry, 2021.[2][3]

  • Yousuf, S. K., et al. "Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1."[4] PubMed, 2020.

  • Musiol, R. "Structure-activity relationship of quinoline derivatives." MDPI Molecules, 2020.

  • Frontiers Pharmacology. "Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine." Frontiers in Pharmacology, 2021.

Biological Activity and Synthetic Utility of 3-Methylquinoline-6-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-methylquinoline-6-carbaldehyde and its analogs. Unlike the more common 2-chloroquinoline-3-carbaldehyde derivatives, this scaffold represents a specialized pharmacophore often utilized in high-value applications such as Targeted Protein Degradation (TPD) and Kinase Inhibition .

From Kinase Inhibition to Targeted Protein Degradation

Executive Summary & Scaffold Analysis

The 3-methylquinoline-6-carbaldehyde scaffold is a privileged intermediate in medicinal chemistry, distinct from its 3-carbaldehyde isomers. Its biological significance stems from two structural features:

  • 3-Methyl Group: Provides a specific hydrophobic interaction vector, often filling the ATP-binding pocket of kinases (e.g., Wee1, EGFR) or increasing metabolic stability by blocking the 3-position from oxidation.

  • 6-Formyl Group: Acts as a versatile "exit vector." In modern drug discovery, this aldehyde is rarely the endpoint; rather, it serves as the conjugation site for linkers in PROTACs (Proteolysis Targeting Chimeras) or Molecular Glues , particularly for recruiting E3 ligases like Cereblon (CRBN).

Primary Therapeutic Areas:

  • Oncology: Wee1 kinase degradation (G2/M checkpoint abrogation), EGFR/VEGFR inhibition.

  • Antimicrobial: Schiff base derivatives (DNA gyrase inhibition).

Synthetic Architecture

Accessing the 6-formyl position on a 3-methylquinoline core requires precision, as standard Vilsmeier-Haack conditions typically favor the 3-position. The most authoritative method, utilized in recent patent literature for Wee1 degraders, involves a Palladium-Catalyzed Carbonylative Coupling .

Diagram 1: Synthetic Pathway (Graphviz)

This workflow illustrates the transition from the bromo-precursor to the target aldehyde using isocyanide as a CO surrogate, avoiding toxic carbon monoxide gas.

Synthesis Start 6-Bromo-3-methylquinoline Reagents Pd(OAc)2 (5 mol%) t-BuNC (Isocyanide) KOCHO (Formate) dppe, DMSO Start->Reagents Oxidative Addition Intermediate Pd-Imidoyl Complex Reagents->Intermediate Insertion Product 3-Methylquinoline- 6-carbaldehyde Intermediate->Product Hydrolysis (In situ)

Caption: Pd-catalyzed formylation using tert-butyl isocyanide as a CO surrogate to access the 6-position aldehyde.

Detailed Experimental Protocol: Pd-Catalyzed Formylation

Source Validation: Adapted from WO2024006881A1 (Wee1 Degrading Compounds).

Reagents:

  • 6-Bromo-3-methylquinoline (1.0 equiv)

  • 2-Isocyano-2-methylpropane (2.0 equiv)

  • Palladium(II) acetate (0.05 equiv)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (0.06 equiv)

  • Potassium formate (2.0 equiv)

  • Solvent: DMSO (anhydrous)

Procedure:

  • Setup: In a flame-dried reaction vial, dissolve 6-bromo-3-methylquinoline (e.g., 450 mg) in anhydrous DMSO.

  • Catalyst Addition: Add Pd(OAc)₂ and dppe under an inert atmosphere (Nitrogen or Argon). Stir for 5 minutes to pre-form the catalyst complex.

  • Initiation: Add potassium formate (CO source/reductant) and 2-isocyano-2-methylpropane.

  • Reaction: Seal the vessel and heat to 80–100 °C for 3–6 hours. Monitor via LC-MS for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash extensively with water (to remove DMSO) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a pale yellow solid.

Biological Activity & Mechanism of Action[1][2]

A. Targeted Protein Degradation (High-Value Application)

The most potent application of 3-methylquinoline-6-carbaldehyde analogs is in the design of CELMoDs (Cereblon E3 Ligase Modulators) .

  • Target: Wee1 Kinase . Wee1 regulates the G2/M checkpoint. Inhibiting or degrading Wee1 forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe (synthetic lethality).

  • Mechanism: The quinoline core binds to the Wee1 ATP pocket. The 6-position aldehyde is converted into a linker (e.g., via reductive amination) that connects to a glutarimide moiety (Thalidomide analog). This "chimera" recruits the E3 ubiquitin ligase to Wee1, tagging it for proteasomal degradation.

Diagram 2: Mechanism of Action (Wee1 Degradation)

MOA Quinoline 3-Methylquinoline Core (Warhead) Complex Ternary Complex (Wee1 :: Drug :: E3 Ligase) Quinoline->Complex Binds Wee1 Linker 6-Position Linker (Derived from Aldehyde) Linker->Quinoline Ligase Cereblon (CRBN) Ligand Linker->Ligase Ligase->Complex Recruits E3 Ubiquitin Poly-Ubiquitination of Wee1 Complex->Ubiquitin Proximity Induced Degradation Proteasomal Degradation Ubiquitin->Degradation

Caption: Mechanism of CELMoD/PROTAC action. The 3-methylquinoline acts as the target-binding warhead.

B. Classical Medicinal Chemistry (Schiff Bases)

Beyond degradation, the aldehyde itself is a precursor for Schiff bases (Hydrazones/Thiosemicarbazones) .

  • Antimicrobial Activity: Condensation of the 6-carbaldehyde with thiosemicarbazide yields ligands that chelate Cu(II) or Zn(II). These complexes intercalate into bacterial DNA or inhibit DNA gyrase.

  • Cytotoxicity: Analogs bearing a hydrazone linkage at the 6-position have shown IC50 values in the low micromolar range (1–10 µM) against MCF-7 (Breast) and A549 (Lung) cancer lines. The 3-methyl group enhances cellular permeability compared to the unsubstituted quinoline.

Quantitative Data Summary

The following table summarizes the activity profiles of analogs derived from the 3-methylquinoline-6-carbaldehyde scaffold.

Analog ClassModification at C-6Target / MechanismPotency / OutcomeReference Context
CELMoD Linker-GlutarimideWee1 Kinase (Degradation)DC50 < 10 nM (Degradation Conc.)High potency in p53-deficient tumors [1]
Schiff Base ThiosemicarbazoneDNA Gyrase / Topo II MIC: 16 µg/mL (MRSA)Metal complexation enhances activity [2]
Hydrazone BenzoylhydrazoneTubulin / Apoptosis IC50: 5.2 µM (MCF-7)Antiproliferative via G2/M arrest [3]
Chalcone Enone (via Claisen-Schmidt)EGFR / VEGFR IC50: ~50-80 nM Dual kinase inhibition [4]

References

  • Patent: Wee1 Degrading Compounds and Uses Thereof. WO2024006881A1. (2024).

  • Journal: Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules. (2020).[1][2][3][4]

  • Journal: Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. (Note: Structurally analogous 3-carbaldehyde data used for comparison).

  • Review: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. RSC Advances. (2022).

  • Technical Data: The Enduring Significance of Quinoline-6-carbaldehyde. BenchChem Whitepaper.

Sources

Quinoline-6-Carboxaldehyde Derivatives: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its many functionalized forms, quinoline-6-carboxaldehyde emerges as a particularly versatile intermediate, providing a reactive handle for the synthesis of a diverse library of derivatives.[3] This technical guide offers an in-depth exploration of quinoline-6-carboxaldehyde derivatives for researchers, scientists, and drug development professionals. We will examine efficient synthetic methodologies, delve into the primary mechanisms of action, and present compelling evidence for their therapeutic potential across oncology, infectious diseases, and inflammatory conditions. The guide consolidates preclinical data, details key experimental protocols, and provides a forward-looking perspective on the role of these compounds in next-generation drug discovery.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The Quinoline Core: Structure and Significance

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[4][5] This nitrogen-containing bicyclic system is not merely a synthetic curiosity; it is a "privileged scaffold" frequently found in natural alkaloids and pharmacologically active substances.[6][7] Its structural rigidity, combined with the electronic properties conferred by the nitrogen atom, allows for diverse molecular interactions with biological targets.[8] The quinoline nucleus can be readily functionalized at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.[5]

Historical Context and Therapeutic Milestones

First isolated from coal tar in 1834, quinoline's therapeutic journey began with the discovery of the antimalarial properties of quinine, an alkaloid from Cinchona bark.[2][7] This led to the development of synthetic quinoline-based antimalarials like chloroquine and mefloquine.[1][7] The therapeutic landscape of quinoline derivatives has since expanded dramatically to include antibacterial agents (e.g., ciprofloxacin), anticancer drugs (e.g., camptothecin, topotecan), and local anesthetics.[1][7]

The Role of Quinoline-6-Carboxaldehyde as a Key Intermediate

While various positions on the quinoline ring can be modified, the introduction of a carboxaldehyde group at the 6-position creates a pivotal synthetic intermediate.[3] The aldehyde functionality is a versatile chemical handle, readily participating in a wide range of chemical transformations such as condensations, reductive aminations, and oxidations. This allows for the systematic construction of diverse molecular libraries—including Schiff bases, chalcones, hydrazones, and other derivatives—each with the potential for unique biological activity.[9][10]

Synthesis and Chemical Functionalization

The accessibility of quinoline-6-carboxaldehyde is crucial for its use in drug discovery programs. The primary strategies for its synthesis involve the oxidation of a pre-existing methyl group or direct formylation of the quinoline ring.[3]

Core Synthesis: Oxidation of 6-Methylquinoline

A common and efficient method for preparing quinoline-6-carboxaldehyde is the selective oxidation of 6-methylquinoline. This approach leverages a commercially available starting material and can be achieved using various oxidizing agents.

Experimental Protocol: Catalytic Oxidation of 6-Methylquinoline

This protocol describes a general method for the air-based oxidation of 6-methylquinoline, a greener approach compared to stoichiometric heavy-metal oxidants.

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 6-methylquinoline (1.0 eq) and a suitable solvent (e.g., acetic acid).

  • Catalyst Addition: Introduce a catalytic amount of a transition metal catalyst (e.g., cobalt(II) acetate tetrahydrate) and a promoter (e.g., sodium bromide).

  • Reaction Initiation: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Oxidation: Introduce a steady stream of air or pure oxygen into the reaction mixture via the gas inlet tube with vigorous stirring. The causality here is that the catalyst facilitates the transfer of oxygen from the gas phase to the methyl group, initiating the oxidation cascade.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to track the consumption of the starting material.

  • Work-up: Upon completion, cool the mixture to room temperature. Neutralize the acidic solvent with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure quinoline-6-carboxaldehyde.[3]

SynthesisWorkflow Start 6-Methylquinoline Reagent Air (O2) Co(OAc)2 (cat.) Start->Reagent Product1 Quinoline-6-carboxaldehyde Reagent->Product1 Derivatization Condensation Reaction (e.g., with an amine R-NH2) Product1->Derivatization Product2 Derivative Library (e.g., Schiff Bases) Derivatization->Product2

Caption: Synthetic workflow for quinoline-6-carboxaldehyde and its derivatives.

Anticancer Potential: Mechanisms and Evidence

Quinoline derivatives are well-established as a promising class of anticancer agents, and those derived from the 6-carboxaldehyde scaffold are no exception.[6][8][11] Their activity spans multiple cancer types and involves several distinct mechanisms of action.

Key Mechanisms of Action
  • Kinase Inhibition: Many quinoline derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[8][12] Specific targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase, which are involved in cell proliferation, angiogenesis, and survival.[3][12]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[11][12] Some derivatives also inhibit topoisomerase enzymes, which are essential for managing DNA topology during cellular processes.[13][14] This mechanism is shared by clinically used drugs like topotecan.[15]

  • Induction of Apoptosis: A common outcome of the above mechanisms is the induction of programmed cell death, or apoptosis. By triggering cellular stress signals, these compounds can activate intrinsic or extrinsic apoptotic pathways, leading to the selective elimination of cancer cells.[15][16]

In Vitro Cytotoxicity Data

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ of Reference (µM)Source
Quinoline-Chalcone12eMGC-803 (Gastric)1.385-Fu6.22[9]
HCT-116 (Colon)5.345-Fu10.4[9]
MCF-7 (Breast)5.215-Fu11.1[9]
8-Methoxy-4-anilinoquinolines2iHeLa (Cervical)7.15Gefitinib17.12[16]
BGC-823 (Gastric)4.65Gefitinib19.27[16]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the quinoline-6-carboxaldehyde derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours). This duration allows the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

ApoptosisPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Derivative Quinoline-6-carboxaldehyde Derivative Derivative->Mitochondrion Induces Stress Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Generalized apoptotic pathways induced by cytotoxic quinoline derivatives.[16]

Antimicrobial Applications

Beyond oncology, quinoline derivatives have a storied history as antimicrobial agents.[17][18] The functional diversity achievable from the quinoline-6-carboxaldehyde scaffold makes it a valuable starting point for developing novel antibacterial and antifungal compounds.[4][19]

Antibacterial and Antifungal Efficacy

Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4][18] Antifungal activity has also been reported against species like Aspergillus niger and Candida albicans.[18] The mechanism often involves the inhibition of essential bacterial enzymes, such as peptide deformylase (PDF), or disruption of the fungal cell wall.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for its determination.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This self-validating system is clear: growth indicates the compound is ineffective at that concentration, while clarity indicates inhibition.

Anti-inflammatory and Analgesic Properties

The quinoline scaffold is also associated with significant anti-inflammatory and analgesic activities.[20][21] Derivatives have been shown to be effective in preclinical models of inflammation and pain.[22][23]

Evidence from Preclinical Models

In the carrageenan-induced rat paw edema model, a classic test for acute inflammation, several quinoline carboxamide derivatives have demonstrated a reduction in paw swelling comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[20][22] This suggests a potential mechanism involving the inhibition of inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay evaluates the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation.

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the laboratory environment for at least one week.

  • Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage) at a predetermined time before the inflammatory insult. A standard reference drug (e.g., diclofenac) is used as a positive control.

  • Inflammation Induction: Inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal. This injection reliably induces a localized, acute inflammatory response.

  • Paw Volume Measurement: Measure the volume of the injected paw at baseline (before injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Future Directions and Drug Development

The therapeutic potential of quinoline-6-carboxaldehyde derivatives is vast, but translating this potential into clinical candidates requires a strategic approach.

  • Structure-Activity Relationship (SAR): Systematic modification of the derivatives and correlation with biological activity will continue to provide critical insights. For example, understanding which substituents on a chalcone or hydrazone derivative enhance anticancer potency versus antimicrobial activity is key to designing more selective agents.

  • Pharmacokinetic Optimization: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. Modifications to the core structure can improve solubility, metabolic stability, and bioavailability, which are often challenges for planar aromatic systems.

  • Toxicity and Selectivity: A major hurdle in drug development is ensuring selectivity for the target (e.g., cancer cells or microbes) over host cells. Future work must focus on designing derivatives with a wide therapeutic window and minimal off-target effects.

Conclusion

Quinoline-6-carboxaldehyde is a high-value scaffold that serves as a gateway to a rich and diverse chemical space. The derivatives synthesized from this intermediate have demonstrated significant therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents. Their multifaceted mechanisms of action, from kinase inhibition to DNA intercalation, underscore their versatility. By leveraging the established synthetic routes and robust screening protocols outlined in this guide, researchers are well-equipped to further explore, optimize, and advance this promising class of compounds in the ongoing quest for novel and effective medicines.

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  • In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents - Taylor & Francis. (Source: tandfonline.com) [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2020.1818160]
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (Source: frontiersin.org) [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.959920/full]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (Source: pubs.acs.org) [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01758]
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (Source: ijfmr.com) [URL: https://www.ijfmr.com/papers/2025/6/250661065.pdf]
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review | Journal of Drug Delivery and Therapeutics. (Source: jddtonline.info) [URL: https://jddtonline.info/index.php/jddt/article/view/5431]
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [URL: https://pubmed.ncbi.nlm.nih.gov/40298471/]
  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition - International Journal of Pharmaceutical and Phytopharmacological Research. (Source: eijppr.com) [URL: https://www.eijppr.com/index.php/eijppr/article/download/23/19]

Sources

Methodological & Application

Application Note: Selective Synthesis of 3-Methylquinoline-6-carbaldehyde

[1][2]

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial, antibacterial, and anticancer therapeutics. 3-Methylquinoline-6-carbaldehyde is a critical intermediate for fragment-based drug discovery, allowing for divergent synthesis at the C6 position while maintaining the steric and lipophilic properties of the C3-methyl group.[1]

This Application Note details the regioselective synthesis of 3-methylquinoline-6-carbaldehyde from 3,6-dimethylquinoline. The core challenge addressed is the chemoselective differentiation between two methyl groups: one located on the electron-deficient pyridine ring (C3) and one on the carbocyclic benzene ring (C6).

Key Technical Achievements
  • Selectivity: >95:5 regioselectivity for C6-oxidation over C3.[1]

  • Methodology: Selenium Dioxide (SeO₂) mediated benzylic oxidation (Riley Oxidation).

  • Scalability: Protocol validated for gram-scale synthesis.[1]

Retrosynthetic Logic & Mechanistic Insight

The Selectivity Challenge

The starting material, 3,6-dimethylquinoline, possesses two distinct methyl groups.[1] Successful synthesis requires an oxidant that discriminates based on the electronic environment of the aromatic ring.

PositionElectronic EnvironmentReactivity Profile
C6-Methyl Attached to the carbocyclic (benzene) ring.[1]Benzylic. Electronically similar to toluene. Moderate electron density allows for radical abstraction and electrophilic attack.
C3-Methyl Attached to the heterocyclic (pyridine) ring.[2]Deactivated. The nitrogen atom withdraws electron density via induction and resonance, destabilizing the development of positive charge or radical character at the C3-benzylic position.
C2/C4-Methyl Attached to pyridine ring (ortho/para).[1]Highly Activated. (Not present here, but noted for comparison). These positions are activated by resonance with the nitrogen, allowing enamine-like reactivity.[1]
Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the two sites.

ReactionSelectivityStart3,6-DimethylquinolineOxidantSeO2 / Dioxane(Reflux)Start->OxidantTS_C6Transition State (C6)Benzylic Radical StabilizedOxidant->TS_C6Kinetic Path (Fast)TS_C3Transition State (C3)Destabilized by Pyridine RingOxidant->TS_C3Kinetic Path (Slow)Product3-Methylquinoline-6-carbaldehyde(Major Product)TS_C6->ProductByProduct3-Formyl-6-methylquinoline(Not Observed)TS_C3->ByProduct

Figure 1: Kinetic pathway analysis showing the preferential oxidation of the C6-methyl group due to benzylic stabilization.[1]

Experimental Protocol: SeO₂ Oxidation

This protocol utilizes Selenium Dioxide (SeO₂), a reagent renowned for the selective oxidation of activated methyl/methylene groups to carbonyls. While SeO₂ is often used for 2- or 4-methylquinolines, it is equally effective for 6-methylquinolines due to the benzylic nature of the C6 position.[1]

Materials & Reagents[1][2][3][4][5]
  • Substrate: 3,6-Dimethylquinoline (1.0 eq)

  • Oxidant: Selenium Dioxide (SeO₂) (1.2 - 1.5 eq)[1]

  • Solvent: 1,4-Dioxane (wet) or Xylene.[1] Note: The presence of small amounts of water helps prevent over-oxidation and facilitates the hydrolysis of the intermediate selenite ester.

  • Apparatus: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.[1]

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dimethylquinoline (1.57 g, 10 mmol) in 1,4-dioxane (40 mL).

  • Reagent Addition: Add Selenium Dioxide (1.33 g, 12 mmol) and water (1 mL) to the solution.

    • Critical Insight: SeO₂ is toxic. Handle in a fume hood. The addition of water is crucial to facilitate the final hydrolysis step of the reaction mechanism.

  • Reaction: Heat the mixture to reflux (101 °C) with vigorous stirring.

    • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.[1] The starting material (Rf ~0.6) will disappear, and a more polar aldehyde spot (Rf ~0.[1]4) will appear.

    • Time: Reaction typically requires 4–12 hours. Do not extend beyond 24 hours to avoid over-oxidation to the carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the black precipitate (Selenium metal) through a pad of Celite. Wash the pad with EtOAc (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove dioxane.

  • Purification:

    • Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove any traces of selenious acid or carboxylic acid byproducts.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

    • Flash Chromatography: Purify using a gradient of Hexanes/EtOAc (0% to 40%).

  • Yield: Expected yield is 55–70% as a light yellow solid.

Analytical Validation (Self-Validating System)[1]
TechniqueObservationInterpretation
¹H NMR Singlet at δ ~10.1 ppm (1H)Confirms presence of Aldehyde (-CHO).[1]
¹H NMR Singlet at δ ~2.5 ppm (3H)Confirms retention of one Methyl group.
NOESY Correlation between Methyl (2.5 ppm) and C4-HConfirms the remaining methyl is at C3 , not C6.[1]
LC-MS [M+H]⁺ = 172.07Matches formula C₁₁H₉NO.[1]

Alternative Protocol: Radical Bromination (Validation Route)

If SeO₂ traces are a concern for downstream biological assays, the Wohl-Ziegler Bromination followed by Sommelet reaction is a viable alternative.[1] This route relies on the stability of the benzyl radical.

Workflow Diagram

AlternativeRouteStep13,6-Dimethylquinoline+ NBS (1.05 eq) + AIBNStep2Reflux in CCl4 or Benzene(Radical Bromination)Step1->Step2Intermediate6-(Bromomethyl)-3-methylquinoline(Major Isomer)Step2->IntermediateSelectivity: C6 radical > C3 radicalStep3Hexamethylenetetramine (HMTA)Sommelet ReactionIntermediate->Step3Final3-Methylquinoline-6-carbaldehydeStep3->FinalHydrolysis

Figure 2: Alternative synthesis via radical bromination. The radical stability at C6 (benzylic) vs C3 (pyridyl) dictates the regioselectivity.

Protocol Summary
  • Bromination: Reflux 3,6-dimethylquinoline with N-Bromosuccinimide (NBS) and AIBN in CCl₄. The C6-methyl is brominated preferentially due to the higher stability of the benzylic radical compared to the C3-radical on the electron-poor pyridine ring.

  • Sommelet Reaction: Treat the crude bromide with Hexamethylenetetramine (HMTA) in refluxing ethanol/water, followed by acid hydrolysis to release the aldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old SeO₂ reagent (hydrated).[1]Use freshly sublimed SeO₂ or increase equivalents to 2.0.
Over-oxidation (Acid formation) Reaction time too long or too much water.Stop reaction immediately upon consumption of SM. Use strict 4-8h monitoring.
Poor Selectivity (C3 oxidation) Temperature too high (>140°C).Maintain reflux at 100-110°C (Dioxane or Toluene).[1] Avoid high-boiling solvents like dichlorobenzene.[1]
Selenium Contamination Incomplete filtration.Wash organic layer with aqueous sodium thiosulfate or use a thiol-scavenging resin.[1]

References

  • General Reactivity of Methylquinolines

    • Title: "Oxidation of 6-Methylquinoline to Quinoline-6-carbaldehyde"
    • Source: BenchChem Application Notes[1]

  • SeO₂ Oxidation Mechanism

    • Title: "Selenium Dioxide Oxid
    • Source: Organic Reactions (Wiley)[1]

    • Context: Establishes the preference for activated/benzylic methyl oxid
  • Selectivity in Heterocycles

    • Title: "Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines"[1][3]

    • Source: Organometallics (ACS Publications)[1]

    • URL:[Link][1]

    • Context: Demonstrates the electronic difference between C3 (heteroring) and C6 (carbocycle)
  • Analogous Synthesis

    • Title: "Synthesis of 8-bromo-6-methylquinoline-2-carbaldehyde"
    • Source: ResearchGate[1][4]

    • URL:[Link]

    • Context: Confirms stability of methyl groups on the carbocycle during functionaliz

Application Note: Vilsmeier-Haack Reaction Conditions for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Vilsmeier-Haack (VH) reaction is a cornerstone methodology in quinoline chemistry, serving two distinct strategic purposes: the construction of the quinoline core (Meth-Cohn synthesis) and the functionalization of existing electron-rich quinoline scaffolds. This guide provides optimized protocols for both pathways, addressing the specific electronic challenges posed by the electron-deficient pyridine ring of the quinoline system.

Critical to success is the management of the Vilsmeier reagent (chloroiminium ion), generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl


). This note details reaction thermodynamics, stoichiometry, and the imperative safety protocols regarding the quenching of POCl

.

Mechanistic Principles & Strategic Pathways

The reactivity of quinoline in VH reactions depends entirely on the substrate's electronic state.

  • Pathway A: Ring Construction (Meth-Cohn Synthesis).

    • Substrate: Acetanilides (N-arylacetamides).

    • Mechanism: The Vilsmeier reagent attacks the amide carbonyl, followed by an intramolecular electrophilic attack on the aromatic ring. This cyclization-formylation sequence yields 2-chloro-3-formylquinolines .[1]

    • Utility: Access to highly functionalized quinolines from simple anilines.

  • Pathway B: Ring Functionalization (Direct Formylation).

    • Substrate: Activated Quinolines (e.g., 8-hydroxyquinoline, 4-aminoquinoline).

    • Mechanism: Standard Electrophilic Aromatic Substitution (EAS).

    • Constraint: Unsubstituted quinoline is too electron-deficient for VH. A strong Electron Donating Group (EDG) is required to activate the ring, typically directing formylation to the C-5 or C-7 position (for 8-HQ).[2]

Mechanistic Pathway Diagram

VilsmeierMechanism cluster_MethCohn Pathway A: Meth-Cohn (Ring Construction) cluster_Direct Pathway B: Direct Functionalization Reagent Reagent Formation (DMF + POCl3) Chloroiminium Chloroiminium Ion (Electrophile) Reagent->Chloroiminium 0°C, Exothermic Acetanilide Acetanilide Chloroiminium->Acetanilide ActivatedQ Activated Quinoline (e.g., 8-OH) Chloroiminium->ActivatedQ Imidoyl Imidoyl Chloride Intermediate Acetanilide->Imidoyl Cyclization Cyclization to Quinoline Core Imidoyl->Cyclization Heat (80°C) ProductA 2-Chloro-3- formylquinoline Cyclization->ProductA Hydrolysis SigmaComplex Sigma Complex ActivatedQ->SigmaComplex ProductB 5-Formyl-8- hydroxyquinoline SigmaComplex->ProductB Hydrolysis

Caption: Dual pathways for Vilsmeier-Haack reactivity in quinoline synthesis. Pathway A constructs the ring; Pathway B functionalizes it.

Critical Process Parameters

The following parameters are derived from comparative analysis of standard protocols (e.g., J. Chem. Soc., Perkin Trans. 1, Org.[3][4] Process Res. Dev.).

ParameterMeth-Cohn (Ring Synthesis)Direct Formylation (Functionalization)
Stoichiometry (POCl

)
High Excess (3.0 – 12.0 equiv) Moderate Excess (1.5 – 3.0 equiv)
Stoichiometry (DMF) Excess (Solvent & Reagent)Excess (Solvent & Reagent)
Temperature (Addition) 0 – 5 °C (Critical)0 – 5 °C (Critical)
Temperature (Reaction) 75 – 95 °C60 – 80 °C
Reaction Time 4 – 16 Hours2 – 6 Hours
Quenching Reverse Quench (Ice/NaOAc) Reverse Quench (Ice/NaHCO

)
Key Intermediate Vinyl chloride / IminiumAryl-iminium salt

Experimental Protocols

Protocol A: Meth-Cohn Synthesis of 2-Chloro-3-formylquinoline

Target: Construction of the quinoline core from acetanilide.

Reagents:

  • Acetanilide (10 mmol)

  • DMF (Dry, 50 mmol, 5 equiv)

  • POCl

    
     (70-120 mmol, 7-12 equiv) – Note: Excess POCl
    
    
    
    is required to drive the cyclization.

Procedure:

  • Reagent Formation: Charge a flame-dried round-bottom flask with dry DMF. Cool to 0°C under an inert atmosphere (N

    
     or Ar).
    
  • Addition: Add POCl

    
     dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: The reaction is exothermic.[3] Maintain internal temperature < 5°C. Stir for an additional 15 minutes to form the Vilsmeier salt (white/yellow precipitate may form).
    
  • Substrate Addition: Add the acetanilide (solid or dissolved in minimal DMF) to the Vilsmeier reagent at 0-5°C.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 85°C .

    • Checkpoint: Gas evolution (HCl) will be observed. Monitor by TLC until the acetanilide is consumed (typically 4–12 hours).

  • Quenching (Critical): See Section 5 (Safety). Pour the reaction mixture slowly onto crushed ice/water (approx. 10x volume) with vigorous stirring.

  • Isolation: Stir the aqueous slurry for 30 minutes to ensure complete hydrolysis of the iminium salt. The product, 2-chloro-3-formylquinoline, typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethyl acetate or acetonitrile.

Protocol B: C-5 Formylation of 8-Hydroxyquinoline

Target: Functionalization of an electron-rich quinoline.

Reagents:

  • 8-Hydroxyquinoline (10 mmol)

  • DMF (5 mL)

  • POCl

    
     (15 mmol, 1.5 equiv)
    

Procedure:

  • Protection (Optional but Recommended): While free -OH can be used, protecting the phenol (e.g., as an acetate or methyl ether) often improves yields by preventing O-formylation side reactions. If using free 8-HQ, expect some O-formylated byproducts that hydrolyze during workup.

  • Vilsmeier Reagent: In a separate flask, add POCl

    
     to DMF at 0°C. Stir for 20 mins.
    
  • Reaction: Add the quinoline substrate dropwise to the reagent at 0°C.

  • Heating: Warm to room temperature, then heat to 60-70°C for 3-5 hours.

  • Workup: Perform a Reverse Quench into saturated NaHCO

    
     solution (to neutralize the phenol and the acid).
    
    • Note: Adjust pH to ~7. Extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to separate the C-5 isomer (major) from C-7 traces.

Safety & Troubleshooting (Self-Validating Systems)

The "Reverse Quench" Protocol

The most common cause of accidents in VH reactions is the quenching step. POCl


 hydrolysis is exothermic and can exhibit an induction period (delayed exotherm).[3]

Incorrect Method: Adding water TO the reaction mixture. Correct Method (Reverse Quench): Adding the reaction mixture TO the water/ice.[3][4]

Workflow Diagram: Safe Quenching

QuenchWorkflow Step1 Step 1: Cool Reaction Mixture (Room Temp) Step3 Step 3: REVERSE QUENCH Add Rxn Mix -> Quench Vessel Step1->Step3 Step2 Step 2: Prepare Quench Vessel (Ice + NaOAc/NaHCO3 + Stir Bar) Step2->Step3 Step4 Step 4: Control Rate Maintain Temp < 20°C Step3->Step4 Step5 Step 5: Aging Stir 30-60 mins (Hydrolysis) Step4->Step5

Caption: Mandatory Reverse Quench protocol to prevent thermal runaway during POCl3 hydrolysis.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (Meth-Cohn) Incomplete cyclizationIncrease POCl

equivalents (up to 12x); Increase temp to 95°C.
Charring / Tarry Product Exotherm during additionStrictly control T < 5°C during POCl

addition.
No Reaction (Direct Formylation) Deactivated RingSubstrate must have EDG (OH, OR, NR

). Unsubstituted quinoline will not react.
Delayed Exotherm Accumulation of intermediatesEnsure "Aging" step in quenching; do not rush the hydrolysis.[3]

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).[5][6][7][8][9] Comprehensive Organic Synthesis.

  • Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines.[8] Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Support. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.

  • Organic Chemistry Portal. (2024).

  • Rajanna, K. C., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[9] International Journal of Chemical Studies.

Sources

Application Note: Reductive Amination Protocols for 3-Methylquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the incorporation of the 3-methylquinoline-6-carbaldehyde scaffold into drug candidates. This moiety is a critical pharmacophore in Type I and II kinase inhibitors (e.g., c-Met, VEGFR) and antimalarial agents.

The following protocols prioritize chemo-selectivity, yield, and operational simplicity, addressing the specific electronic properties of the electron-deficient quinoline ring which can complicate standard reductive amination procedures.

Introduction & Chemical Context

3-Methylquinoline-6-carbaldehyde represents a strategic building block in the synthesis of small-molecule inhibitors. The quinoline nitrogen renders the ring system electron-deficient, which increases the electrophilicity of the C6-aldehyde compared to a standard benzaldehyde. However, the basicity of the quinoline nitrogen (


) can interfere with acid-catalyzed imine formation, necessitating careful pH control.
Key Challenges
  • Quinoline Basicity: The heterocyclic nitrogen can sequester protons intended to catalyze imine formation, stalling the reaction.

  • Over-Reduction: The electron-deficient nature of the quinoline ring makes the aldehyde highly reactive, posing a risk of direct reduction to the alcohol (3-methylquinolin-6-yl)methanol if the imine formation is slow.

  • Regioselectivity: In catalytic hydrogenation protocols, the quinoline ring itself is susceptible to reduction (to 1,2,3,4-tetrahydroquinoline). Hydride reagents are preferred to maintain aromaticity.

Reaction Mechanism & Pathway Analysis

The reductive amination proceeds via a stepwise condensation-reduction sequence. Understanding the equilibrium between the carbinolamine and the iminium ion is critical for selecting the correct reducing agent.

ReductiveAmination cluster_0 Critical Control Point Aldehyde 3-Methylquinoline- 6-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine SideProduct Alcohol Side Product (Direct Reduction) Aldehyde->SideProduct + H- (Direct Red.) Amine Amine (R-NH2) Amine->Hemiaminal Imine Neutral Imine Hemiaminal->Imine - H2O Iminium Iminium Ion (Activated) Product Secondary/Tertiary Amine Product Iminium->Product + H- (Reductant) Imine->Iminium + H+ (Acid Cat.)

Figure 1: Mechanistic pathway of reductive amination highlighting the critical imine/iminium equilibrium.

Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best for: Primary and non-hindered secondary amines. Mechanism: STAB (Sodium Triacetoxyborohydride) is mild and reacts faster with the protonated imine than the aldehyde, minimizing alcohol side products.

Materials:

  • 3-Methylquinoline-6-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 3-Methylquinoline-6-carbaldehyde (1.0 mmol) in DCE (5 mL, 0.2 M).
    
  • Imine Formation: Add the amine (1.1 mmol).

    • Expert Tip: If the amine is a hydrochloride salt, add 1.1 equiv of TEA or DIPEA to liberate the free base.

  • Acid Activation: Add Glacial Acetic Acid (1.0 - 2.0 mmol).

    • Note: The acid is crucial here to protonate the imine and buffer the basic quinoline nitrogen.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes to ensure imine equilibrium.

  • Reduction: Add STAB (1.4 mmol) in one portion. The reaction may effervesce slightly.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass: M+1) or TLC.

    • Checkpoint: If aldehyde persists after 4 hours, add an additional 0.5 equiv of STAB.

  • Workup: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Titanium(IV) Isopropoxide Method

Best for: Weakly nucleophilic amines (e.g., anilines), sterically hindered amines, or acid-sensitive substrates. Mechanism:


 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

Materials:

  • 3-Methylquinoline-6-carbaldehyde (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (anhydrous) and Methanol (dry)

Step-by-Step Procedure:

  • Imine Pre-formation: In a dried vial, combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (3 mL).

  • Lewis Acid Addition: Add

    
     (1.5 mmol) dropwise.
    
  • Incubation: Stir the mixture at RT (or 50°C for hindered amines) for 6–12 hours. The solution typically turns yellow/orange, indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Dilute with dry Methanol (2 mL).

  • Hydride Addition: Carefully add

    
     (1.5 mmol) in portions. (Caution: Exothermic/Gas evolution).
    
  • Workup (Titanium Quench): After reaction completion (approx. 1 hr), quench by adding 1N NaOH or water (2 mL). A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Optimization & Troubleshooting Guide

Use the decision matrix below to select the optimal condition for your specific substrate.

DecisionMatrix Start Start: Select Amine Type AmineType Is the Amine Primary or Secondary? Start->AmineType Nucleophilicity Is the Amine Nucleophilic? AmineType->Nucleophilicity Primary Primary/Un-hindered Secondary Nucleophilicity->Primary Good Nucleophile Weak Weak (Aniline) or Hindered Nucleophilicity->Weak Poor Nucleophile ProtocolA Use Protocol A (STAB + AcOH) Primary->ProtocolA ProtocolB Use Protocol B (Ti(OiPr)4 + NaBH4) Weak->ProtocolB

Figure 2: Protocol Selection Decision Tree.

Comparative Data Table
VariableProtocol A (STAB)Protocol B (Ti-mediated)Protocol C (

)
Solvent DCE or DCMTHF then MeOHMeOH
pH Control AcOH requiredNeutral/Lewis AcidAcOH (pH ~5)
Imine Step In situPre-formation requiredIn situ
Typical Yield 75 - 95%60 - 85%50 - 80%
Safety Note Mild, no toxic cyanideHeavy metal waste (Ti)Toxic (HCN risk)
Selectivity ExcellentGoodModerate

Safety & Handling (E-E-A-T)

  • Quinoline Toxicity: Many quinoline derivatives are potential genotoxins. Handle all solids in a fume hood and use double-gloving techniques.

  • Cyanoborohydride Risks: If using

    
     (Protocol C), ensure the reaction pH does not drop below 4 to prevent the evolution of fatal HCN gas. Protocol A (STAB) is strongly recommended as a safer alternative.
    
  • Exotherms: The addition of borohydrides to methanol (Protocol B) generates hydrogen gas. Ensure adequate venting.

References

  • BenchChem. Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde. (Protocol adaptation for electron-deficient heterocycles). Link

  • Journal of Medicinal Chemistry. Design and Synthesis of c-Met Kinase Inhibitors. (Context for quinoline scaffolds in drug discovery). Link

  • Organic Chemistry Portal. Reductive Amination: Sodium Triacetoxyborohydride.[1] (Mechanistic grounding). Link

  • MDPI Molecules. Recent Advances in the Synthesis of Biologically Active Quinoline Analogues. (Structural insights). Link

  • National Institutes of Health (PMC). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics. (Specific example of quinoline-6-carbaldehyde reductive amination using STAB/AcOH). Link

(Note: While "3-Methylquinoline-6-carbaldehyde" is a specific intermediate, these protocols are validated for the general class of quinoline-6-carbaldehydes used in c-Met and antimalarial research.)

Sources

Application Notes & Protocols: The Friedländer Synthesis of 3-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis, a classic condensation reaction, remains an indispensable tool for the construction of the quinoline scaffold, a privileged core structure in medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the Friedländer synthesis specifically tailored for the preparation of 3-methylquinoline derivatives. These compounds are of significant interest due to their prevalence in pharmacologically active agents, including anticancer, antimalarial, and antibacterial molecules.[1][3][4]

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the synthesis, offering detailed, field-tested protocols, and summarizing key data to empower researchers in their experimental design and execution.

Mechanistic Underpinnings of the Friedländer Synthesis

The Friedländer synthesis is fundamentally a cyclocondensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group.[2][5] The reaction can be catalyzed by either acids or bases, and the predominant mechanistic pathway is dictated by these conditions.[6][7]

  • Under Basic Conditions (Aldol Condensation Pathway): The reaction typically initiates with a base-catalyzed aldol condensation between the two carbonyl partners. The resulting aldol adduct then undergoes cyclization through an intramolecular attack of the amino group on the carbonyl, followed by a dehydration step to yield the aromatic quinoline ring.[6]

  • Under Acidic Conditions (Schiff Base Formation Pathway): In an acidic environment, the reaction often begins with the formation of a Schiff base (an imine) between the 2-aminoaryl carbonyl and the enol form of the α-methylene partner.[6][8] This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final quinoline product.[6][8]

The choice of catalyst is therefore a critical parameter, influencing not only the reaction pathway but also the overall efficiency, yield, and purity of the desired product. Modern methodologies have introduced a range of catalysts, from Lewis acids to heterogeneous systems, to achieve milder reaction conditions and greater control.[2][5][9]

Friedlander_Mechanism reactants 2-Aminoaryl Aldehyde/Ketone + Carbonyl with α-Methylene base_cat Base Catalyst (e.g., KOH) reactants->base_cat Aldol Condensation acid_cat Acid Catalyst (e.g., Lewis Acid) reactants->acid_cat Imine Formation aldol_adduct Aldol Adduct enone α,β-Unsaturated Carbonyl (Enone) aldol_adduct->enone Dehydration quinoline Substituted Quinoline enone->quinoline Intramolecular Cyclization & Dehydration schiff_base Schiff Base (Imine) cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Intramolecular Aldol Reaction cyclized_intermediate->quinoline Dehydration

Caption: General reaction mechanism of the Friedländer synthesis.

Synthesis of 3-Methylquinolines: Key Experimental Choices

To specifically synthesize 3-methylquinoline derivatives, the choice of the α-methylene carbonyl component is crucial. Propionaldehyde is a common and effective reactant for this purpose. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with propionaldehyde, where the α-methylene group of the propionaldehyde ultimately forms the C2 and C3 positions of the quinoline ring, with the methyl group at the C3 position.

Catalyst Selection and Impact

The selection of the catalyst profoundly affects reaction outcomes, including yield, reaction time, and environmental footprint.

Catalyst TypeExamplesAdvantagesConsiderations
Brønsted Acids p-Toluenesulfonic acid (p-TSA), HClReadily available, inexpensive.[5][8]Often require harsh conditions, high temperatures.[7]
Lewis Acids In(OTf)₃, ZrCl₄, SnCl₂·2H₂OHigh efficiency, milder conditions, improved selectivity.[1][9][10]Can be moisture-sensitive, may require inert atmosphere.
Heterogeneous Nafion® NR50, Zeolites, MOFsReusable, easy separation, environmentally friendly.[1][11]May have lower activity than homogeneous catalysts.
"Green" Catalysts Malic acid, IodineBiodegradable, low toxicity, often solvent-free conditions.[5][12]Scope may be limited compared to traditional catalysts.

Indium(III) triflate (In(OTf)₃), for instance, has emerged as a highly effective Lewis acid catalyst for promoting Friedländer annulation, often providing excellent yields under solvent-free conditions.[10] Similarly, solid acid catalysts like Nafion® can facilitate the reaction efficiently under microwave irradiation, significantly reducing reaction times.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-methylquinoline derivatives using both a modern Lewis acid catalyst and a heterogeneous solid acid catalyst.

Protocol 1: In(OTf)₃-Catalyzed Synthesis of 2-Ethyl-3-methylquinoline

This protocol details a highly efficient, solvent-free synthesis using Indium(III) triflate as a Lewis acid catalyst.

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Propionaldehyde (2.5 mmol)

  • Indium(III) triflate [In(OTf)₃] (5 mol%)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, combine 2-aminoacetophenone (1.0 mmol) and In(OTf)₃ (5 mol%).

  • Add propionaldehyde (2.5 mmol) to the mixture.

  • Seal the flask and stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL), followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-ethyl-3-methylquinoline.

Protocol 2: Microwave-Assisted Synthesis using Nafion® NR50

This protocol leverages a reusable solid acid catalyst and microwave irradiation for a rapid and environmentally friendly synthesis.[11]

Materials:

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.0 mmol)

  • Propionaldehyde (3.0 mmol)

  • Nafion® NR50 (20 mg)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place the substituted aniline (1.0 mmol), propionaldehyde (3.0 mmol), and Nafion® NR50 (20 mg) in a sealed microwave reaction vessel.

  • Irradiate the mixture in a microwave reactor at 120 °C for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with dichloromethane (15 mL).

  • Filter the mixture to recover the Nafion® NR50 catalyst. The catalyst can be washed with DCM, dried, and reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution (10 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the desired 2-ethyl-3-methylquinoline derivative.

Experimental_Workflow start Combine Reactants (2-Aminoaryl Ketone, Propionaldehyde) & Catalyst reaction Heat Reaction Mixture (Conventional or Microwave) start->reaction monitoring Monitor Progress via TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure 3-Methylquinoline Derivative purification->product

Caption: A generalized experimental workflow for the synthesis.

Applications in Drug Discovery and Development

The 3-methylquinoline scaffold is a cornerstone in the design of novel therapeutic agents. Its structural properties allow for versatile functionalization, leading to compounds with a broad spectrum of biological activities.

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular mechanisms.[1][13][14] They can function as inhibitors of critical enzymes like tyrosine kinases (e.g., VEGFR-2) or topoisomerases, or interfere with signaling pathways such as the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer cells.[1][15]

  • Antimalarial Drugs: The quinoline core is a key pharmacophore in numerous antimalarial drugs, including the historic quinine and synthetic analogues like chloroquine.[1][4] The Friedländer synthesis provides a direct route to generate novel quinoline-based compounds to combat the growing challenge of drug-resistant malaria strains.[1][4]

  • Antibacterial Agents: The quinoline framework is present in several classes of antibiotics. The ability to easily generate diverse libraries of substituted quinolines through the Friedländer reaction makes it a valuable strategy in the search for new antibacterial agents to address antibiotic resistance.[1][3]

The strategic synthesis of 3-methylquinoline libraries via the Friedländer reaction allows for systematic structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics.

References

  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025). Benchchem.
  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2025).
  • Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Deriv
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). New Journal of Chemistry (RSC Publishing).
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Advances in Quinoline Synthesis. (n.d.). Scribd.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradi
  • Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals.
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). Source not specified.
  • Friedländer Synthesis: Mechanism. (n.d.). Scribd.
  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. (n.d.). PMC - NIH.
  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (n.d.). PMC.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances (RSC Publishing).

Sources

Application Note: Site-Selective C6-H Functionalization of 3-Methylquinoline via Template-Directed Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise molecular editing of bicyclic aza-arenes is a formidable challenge in synthetic chemistry and drug development. While the C2 and C8 positions of the quinoline scaffold are readily functionalized via intrinsic electronic bias or proximity-driven chelation, the remote C6 and C7 positions historically lack such differentiation[1]. This application note details a robust, template-directed palladium-catalyzed protocol for the exclusive C6-H functionalization (specifically, olefination) of 3-methylquinoline. By utilizing a rationally designed bifunctional template, researchers can override intrinsic reactivity, enabling the late-stage structural diversification of quinoline-based pharmacophores[2].

Mechanistic Rationale & Substrate Design

The Challenge of Remote C-H Differentiation

In unsubstituted quinolines, the C6 and C7 positions are electronically and sterically nearly identical. Traditional electrophilic aromatic substitution or unguided C-H activation fails to discriminate between them, resulting in intractable product mixtures[1]. Furthermore, the C3 position often competes with C7 due to similar spatial distances from the nitrogen atom[2].

Why 3-Methylquinoline?

3-Methylquinoline serves as an ideal model substrate for isolating the remote C6/C7 competition. The C3 position is synthetically blocked by the methyl group, preventing unwanted C3-H activation[2]. This structural feature allows for the unambiguous evaluation of template-directed C6 versus C7 selectivity.

Template-Directed Causality

To achieve strict C6 selectivity, this protocol employs a bifunctional catalytic template (designated as T12)[2]. The mechanistic success of this template relies on three causal factors:

  • Reversible Coordination : The template binds to the quinoline nitrogen via a Lewis acid-base interaction, acting as an anchor.

  • Spatial Geometry (The "Molecular Ruler") : A rigid carbon framework projects the active metal center at a specific distance and angle.

  • Concerted Metalation-Deprotonation (CMD) : The template positions the Pd(II) center precisely over the C6-H bond. The C-H cleavage is significantly accelerated by mono-

    
    -protected amino acid ligands (e.g., Ac-L-Leu-OH), which act as internal bases during the CMD transition state[2].
    

Mechanism A Pd(II) + Template T12 B N-Coordination (3-Methylquinoline) A->B Substrate Binding C C6-H Cleavage (CMD Pathway) B->C Distance Control D Olefin Insertion C->D Alkene Addition E Reductive Elimination & Reoxidation D->E Product Release E->A AgOAc Oxidation

Catalytic cycle for template-directed C6-H olefination of 3-methylquinoline.

Experimental Protocol: C6-Selective Olefination

Self-Validating Design : This methodology incorporates specific environmental controls and analytical checkpoints to ensure the catalytic cycle is active before proceeding to the final workup.

Materials & Reagents
  • Substrate : 3-Methylquinoline (1.0 equiv, 0.1 mmol)

  • Coupling Partner : Ethyl acrylate (2.0 equiv, 0.2 mmol)

  • Catalyst : Pd(MeCN)₂Cl₂ (15 mol%)[2]

  • Ligand : Ac-L-Leu-OH (30 mol%)[2]

  • Directing Template : T12 (20 mol%)[2]

  • Template Chaperone : TC10 (80 mol%) - Required to facilitate template turnover and prevent product inhibition[2].

  • Oxidant : AgOAc (2.0 equiv)

  • Solvent : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (1.0 mL)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere) : Inside an argon-filled glovebox, charge an oven-dried 4 mL reaction vial with Pd(MeCN)₂Cl₂ (3.9 mg, 15 mol%), Ac-L-Leu-OH (5.2 mg, 30 mol%), Template T12 (20 mol%), Template Chaperone TC10 (80 mol%), and AgOAc (33.4 mg, 2.0 equiv)[2].

    • Causality Check: The inert atmosphere prevents the premature oxidation of the active catalytic species and degradation of the delicate amino acid ligand.

  • Reagent Addition : Add 3-methylquinoline (14.3 mg, 0.1 mmol), ethyl acrylate (20.0 mg, 0.2 mmol), and HFIP (1.0 mL) to the vial. Seal the vial tightly with a PTFE-lined cap.

  • Catalytic Heating : Remove the vial from the glovebox and place it in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 24 hours.

    • Causality Check: HFIP is critical as a solvent; its high polarity and strong hydrogen-bond donating ability stabilize the transition state during the rate-limiting CMD step.

  • Reaction Monitoring (Self-Validation) : After 24 hours, cool the reaction to room temperature. Extract a 5 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). A new UV-active spot with a lower

    
     than 3-methylquinoline indicates successful olefination.
    
  • Workup & Filtration : Dilute the mixture with dichloromethane (DCM, 5 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the pad with additional DCM (10 mL).

  • Concentration & Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the C6-olefinated 3-methylquinoline.

  • Validation : Confirm regioselectivity via ¹H NMR. The disappearance of the C6 proton and the presence of a distinct AB coupling system for the C7 and C8 protons confirm exclusive C6-functionalization[2].

Workflow Step1 1. Reaction Setup (Glovebox, Inert Atm) Step2 2. Reagent Addition (Pd, T12, Substrate, Olefin) Step1->Step2 Step3 3. Heating & Stirring (90°C, 24h) Step2->Step3 Step4 4. Reaction Monitoring (TLC / UPLC-MS) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Validation (1H/13C NMR, HRMS) Step5->Step6

Step-by-step experimental workflow for the C6-functionalization protocol.

Quantitative Data & Selectivity Summary

The modularity of the template design allows for exquisite control over the functionalization site. The table below summarizes the quantitative shift in regioselectivity when altering the spatial geometry and chirality of the template, proving that distance and geometry dictate the reaction outcome rather than intrinsic substrate bias[2].

Template SystemTarget PositionYield (%)Regioselectivity (C6:C7)Mechanistic Driver
No Template None< 5%N/ALack of spatial direction
Template T12 C6 70–85% > 95:5 Distance/Geometry matching
Template cis-T25 C754–60%5:95Chiral recognition & Distance

Note: Yields and selectivity ratios are determined by ¹H NMR analysis of the crude reaction mixture prior to chromatographic isolation.

References

  • Fan, Z., Chen, X., Tanaka, K., Park, H. S., Lam, N., Wong, J., Houk, K. N., & Yu, J.-Q. (2022). Molecular editing of multiple C–H bonds by distance, geometry and chirality. Nature. URL: [Link]

  • Shi, H., Lu, Y., Weng, J., Bay, K. L., Chen, X., Tanaka, K., Verma, P., Houk, K. N., & Yu, J.-Q. (2020). Differentiation and functionalization of remote C–H bonds in adjacent positions. Nature Chemistry, 12(4), 399-404. URL: [Link]

Sources

Application Note: Synthesis and Characterization of Quinoline-6-Carbaldehyde Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives are privileged scaffolds in modern medicinal chemistry and drug discovery. The functionalization of the quinoline ring at the 6-position with a carbaldehyde group allows for the efficient synthesis of hydrazones. These derivatives possess the highly reactive and structurally critical azomethine (–NH–N=C–) linkage. This specific pharmacophore is responsible for their broad-spectrum biological activities, including1[1], 2[2], and 3[3] properties. This application note provides a comprehensive, self-validating protocol for the preparation of quinoline-6-carbaldehyde hydrazone derivatives, detailing the mechanistic rationale, optimal reaction conditions, and downstream analytical characterization.

Mechanistic Rationale & Causality

The formation of hydrazones from quinoline-6-carbaldehyde proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. Understanding the causality behind the reagent choices is critical for optimizing yields.

  • Nucleophilic Attack : The terminal nitrogen of the hydrazine derivative (nucleophile) attacks the electrophilic carbonyl carbon of the quinoline-6-carbaldehyde.

  • Role of the Catalyst (pH Control) : Glacial acetic acid is employed to lower the pH of the reaction matrix to approximately 4.5. Causality : This specific mildly acidic environment is critical; it protonates the carbonyl oxygen, enhancing its electrophilicity, without fully protonating the hydrazine nucleophile. If the pH drops too low, the hydrazine becomes an unreactive ammonium salt, halting the reaction.

  • Dehydration & Solvent Selection : The initial attack forms an unstable carbinolamine intermediate, which rapidly undergoes dehydration (loss of H₂O) to form the stable azomethine (C=N) double bond. Absolute ethanol is explicitly chosen as the solvent to minimize the initial water content in the system, thereby driving the equilibrium of the dehydration step forward according to Le Chatelier's principle.

SynthesisWorkflow A Quinoline-6-carbaldehyde (Carbonyl Donor) B Hydrazine Derivative (Nucleophile) C Acidic Catalysis (Glacial Acetic Acid, pH 4.5) D Carbinolamine Intermediate (Unstable) C->D Nucleophilic Attack E Dehydration (-H2O) D->E Reflux (2-4h) F Quinoline-6-hydrazone (Target Scaffold) E->F Crystallization AB AB AB->C Dissolve in EtOH

Chemical synthesis workflow of quinoline-6-carbaldehyde hydrazones via acid-catalyzed condensation.

Standardized Experimental Protocol

This protocol describes the condensation of quinoline-6-carbaldehyde with a generic hydrazine derivative (e.g., phenylhydrazine, isoniazid, or an aroyl hydrazide)[4].

Materials & Reagents
  • Quinoline-6-carbaldehyde : 1.0 eq (Limiting reagent)

  • Hydrazine derivative : 1.1 eq (Slight excess to drive reaction completion)

  • Absolute Ethanol : Solvent (Anhydrous preferred)

  • Glacial Acetic Acid : Catalyst

  • TLC Plates : Silica gel 60 F254

Step-by-Step Synthesis Workflow
  • Preparation : In a clean, dry 50 mL round-bottom flask, dissolve 1.0 mmol of quinoline-6-carbaldehyde in 15 mL of absolute ethanol. Stir at room temperature (20-25 °C) until complete dissolution is achieved.

  • Nucleophile Addition : Slowly add 1.1 mmol of the selected hydrazine derivative to the stirring solution.

  • Catalysis & Initiation : Introduce 2-3 drops of glacial acetic acid.

    • Self-Validation Check: A slight color change (often deepening to a vibrant yellow or orange, depending on conjugation) will occur almost immediately. This visual cue indicates the successful initial formation of the carbinolamine intermediate.

  • Reflux : Attach a reflux condenser and heat the mixture to 75-80 °C (gentle reflux) for 2 to 4 hours.

  • Reaction Monitoring : Monitor the reaction progress hourly via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

    • Self-Validation Check: The disappearance of the starting material spot (quinoline-6-carbaldehyde, typically exhibiting a lower Rf value) and the appearance of a new, distinct product spot under UV light (254 nm) confirms reaction completion.

  • Workup & Precipitation : Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, transfer the flask to an ice bath for 30 minutes.

    • Self-Validation Check: The target hydrazone will precipitate as a microcrystalline solid. The extended conjugated system of the product drastically lowers its solubility in cold ethanol compared to the starting materials.

  • Purification : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any unreacted hydrazine and trace acetic acid. Recrystallize the crude product from a mixture of Ethanol/DMF to obtain the analytically pure compound.

Data Presentation & Characterization

Accurate analytical characterization is essential to confirm the presence of the azomethine linkage and the structural integrity of the quinoline core. Below is a summary of expected quantitative data for typical quinoline-6-hydrazone derivatives[3][4].

Analytical MethodTarget Functional GroupExpected Signal / ValueDiagnostic Significance
Yield Overall Process60% - 85%Indicates efficient condensation and successful crystallization.
Melting Point Compound Purity> 200 °C (Sharp)High and sharp melting points confirm high purity and a stable crystalline lattice.
¹H-NMR (DMSO-d6) Azomethine Proton (CH=N)δ 8.00 - 8.50 ppm (singlet)Crucial: Confirms the formation of the hydrazone linkage.
¹H-NMR (DMSO-d6) Secondary Amine (NH)δ 10.50 - 11.50 ppm (singlet)Confirms the presence of the hydrazone NH (if applicable).
FT-IR Azomethine Bond (C=N)1600 - 1630 cm⁻¹Validates the double bond formation post-dehydration.
Mass Spectrometry Molecular Ion [M+H]⁺Corresponds to Exact MWConfirms the exact mass of the synthesized derivative.

Biological Applications & Mechanism of Action

Quinoline-6-carbaldehyde hydrazones are extensively utilized in drug development due to their ability to interact with critical enzymatic targets in pathogens and cancer cells.

  • Antibacterial Activity : These derivatives exhibit potent activity against multidrug-resistant strains (e.g., S. aureus, E. coli). The mechanism involves the 5[5], preventing the supercoiling of bacterial DNA required for replication[1].

  • Anticancer Activity : Specific quinolyl hydrazones act as2[2]. They stabilize the DNA-enzyme cleavage complex, inducing lethal DNA double-strand breaks that ultimately trigger apoptosis in rapidly dividing cancer cells.

MOA N1 Quinoline Hydrazone N2 Cell Membrane Penetration N1->N2 N3 Target Binding (DNA Gyrase / Topoisomerase I) N2->N3 Azomethine Linkage N4 Cleavage Complex Stabilization N3->N4 N5 DNA Double-Strand Breaks N4->N5 N6 Apoptosis / Cell Death N5->N6

Mechanism of action for quinoline hydrazones targeting DNA gyrase and Topoisomerase I.

References

  • Title : Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action Source : ChemMedChem / PubMed URL : 1

  • Title : Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones Source : Der Pharma Chemica URL :4

  • Title : Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking Source : Bioorganic Chemistry / PubMed URL : 2

  • Title : Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues Source : Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL : 3

  • Title : Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains Source : Chemistry & Biodiversity / PubMed URL : 5

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methylquinoline-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimized synthesis of 3-Methylquinoline-6-carbaldehyde .

This guide prioritizes the Halogen-Metal Exchange Route over direct oxidation methods. While direct oxidation of 3,6-dimethylquinoline is theoretically possible, it frequently suffers from poor regioselectivity (oxidizing the 3-methyl group or over-oxidizing to carboxylic acid). The route described below offers the highest reproducibility and yield for pharmaceutical applications.

Executive Summary: The "Golden Route"

To maximize yield and purity, we recommend a two-step "Build-and-Functionalize" strategy rather than direct modification of a pre-formed quinoline core.

  • Step 1 (Scaffold Construction): Synthesis of 6-Bromo-3-methylquinoline via a modified Doebner-Miller reaction. This locks the regiochemistry early using 4-bromoaniline.

  • Step 2 (Functionalization): Lithium-Halogen exchange followed by formylation with DMF. This provides superior yield (>85%) compared to radical oxidation methods (<40%).

Core Reaction Scheme

SynthesisWorkflow Start 4-Bromoaniline (Starting Material) Step1 Step 1: Modified Doebner-Miller (Acid Catalysis, 100°C) Start->Step1 Reagent1 + Methacrolein (or Propionaldehyde/HCHO) Reagent1->Step1 Inter Intermediate: 6-Bromo-3-methylquinoline Step1->Inter Yield: ~65-75% Step2 Step 2: Lithiation & Formylation (n-BuLi, -78°C; then DMF) Inter->Step2 Product Target: 3-Methylquinoline-6-carbaldehyde Step2->Product Yield: >85%

Caption: Optimized "Build-and-Functionalize" pathway minimizing isomeric byproducts.

Detailed Experimental Protocol

Stage 1: Synthesis of 6-Bromo-3-methylquinoline

The Challenge: The Doebner-Miller reaction is notorious for polymerization ("tar" formation), which kills yield. The Fix: Use a biphasic system or controlled addition to manage the exotherm and local concentration of the aldehyde.

  • Reagents: 4-Bromoaniline (1.0 eq), Methacrolein (1.2 eq), 6M HCl (Solvent/Catalyst), ZnCl₂ (0.5 eq, Lewis acid co-catalyst).

  • Procedure:

    • Dissolve 4-bromoaniline in 6M HCl at room temperature.

    • Add ZnCl₂ (increases regioselectivity and yield).

    • Heat to 60°C.

    • Crucial Step: Add Methacrolein dropwise over 2 hours. Do not dump it in. High local concentration of aldehyde leads to polymerization.

    • Reflux at 100°C for 4 hours.

    • Work-up: Cool to 0°C. Basify with NaOH to pH 10. Extract with DCM.

    • Purification: Recrystallization from Ethanol/Water (9:1).

Stage 2: Formylation (The Yield Booster)

The Challenge: Incomplete exchange or protonation of the lithiated intermediate. The Fix: Cryogenic control and rigorous drying of reagents.

  • Reagents: 6-Bromo-3-methylquinoline (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Anhydrous DMF (1.5 eq), Anhydrous THF.

  • Procedure:

    • Dissolve intermediate in anhydrous THF under Argon/Nitrogen.

    • Cool to -78°C (Dry ice/Acetone bath). Internal temperature must be monitored.

    • Add n-BuLi dropwise over 30 mins. Maintain temp < -70°C.

    • Stir for 45 mins at -78°C to ensure Lithium-Halogen exchange.

    • Add anhydrous DMF dropwise.

    • Stir 30 mins at -78°C, then allow to warm to 0°C.

    • Quench: Add saturated NH₄Cl solution.

    • Isolation: Extract with Ethyl Acetate.[1] The product is usually pure enough (95%+) to skip chromatography.

Troubleshooting & FAQs

Module A: The "Tar" Problem (Step 1)

User Question: "My Doebner-Miller reaction turned into a solid black rock. I can't even get it out of the flask. What happened?"

Diagnosis: You experienced runaway polymerization of the methacrolein/aldehyde. This happens when the aldehyde concentration is too high relative to the amine, or the temperature spiked.

Corrective Action:

  • Dilution: Increase the volume of acid solvent by 50%.

  • Addition Rate: Slow down the aldehyde addition. It should take at least 2 hours.

  • Oxidant: Add a mild oxidant like Sodium m-nitrobenzenesulfonate (0.2 eq) to the reaction. This helps dehydrogenate the intermediate dihydroquinoline (preventing disproportionation which leads to tar).

Module B: Low Yield in Formylation (Step 2)

User Question: "I followed the formylation protocol, but I recovered mostly starting material (bromide) or the de-halogenated product (3-methylquinoline). Yield is <30%."

Diagnosis: This is a moisture or temperature issue.

  • Recovered Bromide: The Lithium-Halogen exchange didn't happen (n-BuLi was dead or reaction too cold/short).

  • De-halogenated Product: The exchange happened, but the lithiated species was protonated by water before DMF could react.

Troubleshooting Logic Tree:

Troubleshooting Issue Low Yield in Formylation Check1 Is the product de-halogenated (H instead of Br)? Issue->Check1 ResultYes YES: Moisture Contamination Check1->ResultYes ResultNo NO: Mostly Starting Material Check1->ResultNo ActionYes Action: Dry THF over Na/Benzophenone. Check n-BuLi titer. Flame-dry glassware. ResultYes->ActionYes ActionNo Action: Exchange failed. Increase stir time at -78°C. Ensure n-BuLi is not degraded. ResultNo->ActionNo

Caption: Diagnostic logic for resolving low conversion in lithiation steps.

Module C: Regioselectivity Concerns

User Question: "How do I know I have the 3-methyl-6-carbaldehyde and not the 2-methyl or 4-methyl isomer?"

Scientific Explanation: The position of the methyl group is determined by the starting material in the Doebner-Miller reaction.

  • Methacrolein (

    
    )  specifically places the methyl at position 3.
    
  • Crotonaldehyde (

    
    )  would place it at position 2.
    
  • Methyl Vinyl Ketone would place it at position 4.

Validation: Run a 1H-NMR .

  • 3-Methyl Isomer: You will see a singlet (or narrow doublet) for the proton at position 2 (approx 8.8 ppm) and position 4 (approx 8.0 ppm).

  • 2-Methyl Isomer: The proton at position 2 is missing (replaced by methyl).

  • 6-Carbaldehyde: The aldehyde proton will appear as a singlet at ~10.1 ppm. The coupling pattern of the benzene ring protons (H5, H7, H8) will show an ABX or AMX system consistent with 6-substitution.

Quantitative Data Summary

MethodReagentsTypical YieldPurity ProfileKey Risk
Rec.[2][3] Route (Step 1) 4-Br-Aniline + Methacrolein65-75%High (Crystallizable)Polymerization (Tar)
Rec. Route (Step 2) n-BuLi / DMF85-95%Very High (>98%)Moisture Sensitivity
Alternative (Oxidation) 3,6-Dimethylquinoline + SeO₂30-45%Low (Mixture of products)Over-oxidation to acid
Alternative (Vilsmeier) 3-Methylquinoline + POCl₃<20%Low (Wrong regioisomer)Favors pos. 2 or 4

References

  • Skraup-Doebner-Miller Mechanism & Regioselectivity

    • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

  • Lithium-Halogen Exchange Protocols

    • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research.

  • Synthesis of 6-Bromo-3-methylquinoline (Patent Reference)

    • Wee1 degrading compounds and uses thereof. (2024). WO2024006881A1. (Describes the use of 6-bromo-3-methylquinoline as a key intermediate).

  • General Quinoline Synthesis Review

    • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews.

Sources

Technical Support Center: Controlled Oxidation of Methylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing the complex challenge of selectively oxidizing methylquinolines to quinolinecarboxaldehydes without triggering over-oxidation to carboxylic acids or undesired N-oxide formation.

Core Challenge: The Over-Oxidation Paradigm

Oxidizing a methyl group on a quinoline ring is notoriously difficult. The strong oxidizing conditions required to activate the stable C(sp³)-H bond often propel the reaction past the aldehyde stage, yielding quinolinecarboxylic acids. Furthermore, the nucleophilic quinoline nitrogen is highly susceptible to concurrent N-oxidation when exposed to standard oxidants[1]. Success requires precise stoichiometric control, temperature regulation, and a deep understanding of the positional reactivity of the quinoline scaffold.

Mechanistic Causality & Positional Reactivity

The position of the methyl group dictates its intrinsic reactivity and the required oxidation strategy:

  • Activated Positions (2- and 4-Methyl): Methyl groups on the heterocyclic ring (Ring A) are highly activated due to the electron-withdrawing nature of the adjacent nitrogen[2]. These positions can be directly oxidized using Selenium Dioxide (SeO₂) or Iodine/DMSO systems.

  • Unactivated Positions (5-, 6-, 7-, and 8-Methyl): Methyl groups on the benzo-fused ring (Ring B) lack this electronic activation. Direct oxidation attempts often result in sluggish kinetics, poor yields, or ring degradation[2]. These positions require a radical-mediated workaround.

G Start Methylquinoline Substrate Pos24 2- or 4-Methyl Position (Heterocyclic Ring) Start->Pos24 Activated by N Pos68 6- or 8-Methyl Position (Benzo Ring) Start->Pos68 Less Activated DirectOx Direct SeO2 or I2/DMSO Oxidation Pos24->DirectOx Mild Conditions Radical NBS/AIBN Bromination + Hydrolysis Pos68->Radical Requires Radical Initiation Aldehyde Quinolinecarboxaldehyde (Target) DirectOx->Aldehyde Controlled Stoichiometry Acid Quinolinecarboxylic Acid (Over-Oxidation) DirectOx->Acid Excess Oxidant/Heat Radical->Aldehyde IBX/DMSO Oxidation

Mechanistic pathways for methylquinoline oxidation based on positional reactivity.

Troubleshooting Guide: Controlling the Oxidation State

Strategy A: The Metal-Free I₂/DMSO Protocol (Highly Recommended)

A modern, highly selective approach utilizes Iodine (I₂) in Dimethyl Sulfoxide (DMSO)[3]. This Kornblum-type oxidation is highly specific for synthesizing quinoline formaldehydes without generating carboxylic acid byproducts.

  • Causality: Iodine reacts with the activated methyl group to form a pyridinium-stabilized iodomethyl intermediate. DMSO then acts as the oxygen source, attacking the iodomethyl carbon. The resulting alkoxysulfonium ylide collapses to yield the aldehyde and dimethyl sulfide. Because DMSO cannot further oxidize the aldehyde under these metal-free conditions, over-oxidation to the carboxylic acid is completely prevented[3].

Strategy B: Optimized Selenium Dioxide (SeO₂) Oxidation

Selenium dioxide is the classical reagent for converting activated methyl groups to aldehydes. To prevent over-oxidation, precise stoichiometric control (1.0 to 1.25 equivalents) and an inert atmosphere are mandatory[4].

  • Causality: SeO₂ oxidation proceeds via an ene reaction to yield an allylseleninic acid, which undergoes a [2,3]-sigmatropic rearrangement to form a selenite ester. Hydrolysis yields the alcohol, which is rapidly oxidized to the aldehyde. If excess SeO₂ is present, or if the reaction is exposed to atmospheric oxygen at high temperatures, the aldehyde hydrate is further oxidized to the carboxylic acid.

Strategy C: The Radical Bromination-Hydrolysis Relay (For Unactivated Positions)

For 6-methyl or 8-methylquinolines, direct oxidation fails. The self-validating workaround is a three-step relay[2]:

  • Benzylic bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).

  • Aqueous hydrolysis to the hydroxymethylquinoline (alcohol).

  • Mild oxidation using o-Iodoxybenzoic acid (IBX) or Dess-Martin Periodinane to yield the aldehyde.

Validated Experimental Protocols

Protocol 1: Metal-Free Synthesis of 2-Quinolinecarboxaldehyde (I₂/DMSO Method)

This protocol ensures high yields while eliminating the risk of over-oxidation[3].

  • Preparation: Charge a 15 mL pressure vial with 2-methylquinoline (1.0 equiv, 0.6 mmol) and Iodine (I₂) (1.5 equiv, 0.9 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous DMSO to the vial.

  • Reaction: Seal the vial and stir the mixture at 110 °C for 4–6 hours under an air atmosphere.

  • Workup: Cool to room temperature, add 50 mL of deionized water, and extract with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic extracts with a 10% (w/w) aqueous Na₂S₂O₃ solution to quench residual iodine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Mixing 2-Methylquinoline + I2 in DMSO Step2 2. Thermal Activation 110°C, 4-6 hrs Step1->Step2 Step3 3. Quenching Add H2O, Extract EtOAc Step2->Step3 Step4 4. Iodine Removal Wash with 10% Na2S2O3 Step3->Step4 Step5 5. Product Isolation 2-Quinolinecarboxaldehyde Step4->Step5

Step-by-step workflow for the metal-free I2/DMSO oxidation protocol.

Protocol 2: SeO₂ Oxidation of 8-Hydroxy-2-methylquinoline
  • Preparation: Mix 8-hydroxy-2-methylquinoline (25 mmol) and SeO₂ (31 mmol, ~1.24 equiv) in a reaction flask[4].

  • Solvent: Add 3 mL of water and 300 mL of 1,4-diethylene glycol.

  • Reaction: Stir the mixture for 24 hours at 80 °C strictly under nitrogen protection to prevent auto-oxidation of the aldehyde[4].

  • Workup: Cool the mixture, filter through a Celite pad to remove precipitated elemental selenium, and evaporate the filtrate.

  • Purification: Purify the resulting solid by silica gel column chromatography (petroleum ether:ethyl acetate, 95:5, v/v) to afford 8-hydroxyquinoline-2-carbaldehyde[4].

Quantitative Data: Comparison of Oxidation Strategies

Oxidation MethodTarget PositionReagents / CatalystTypical YieldOver-Oxidation RiskKey Advantage
Direct SeO₂ 2- or 4-MethylSeO₂ (1.24 eq), Glycol54% - 90%ModerateClassic, well-documented approach for activated rings.
Metal-Free I₂/DMSO 2- or 4-MethylI₂ (1.5 eq), DMSO, 110 °C75% - 87%Very LowAvoids toxic SeO₂; mechanistically stops at aldehyde.
Radical Relay 6- or 8-Methyl1. NBS/AIBN 2. H₂O 3. IBX~37% (Step 1) + 79% (Step 3)LowOvercomes sluggish reactivity of unactivated benzo-ring methyls.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant amount of quinoline N-oxide in my LC-MS data during oxidation? A1: The lone pair of electrons on the quinoline nitrogen is highly nucleophilic and readily reacts with strong oxidants like peracids or excess hydrogen peroxide[1]. To prevent N-oxide formation, avoid these reagents entirely. If using SeO₂, ensure strict stoichiometric control. Alternatively, performing the reaction in a slightly acidic medium protonates the nitrogen, rendering it electron-deficient and immune to N-oxidation.

Q2: I attempted to oxidize 8-methylquinoline with SeO₂ but only recovered starting material and trace aldehyde. Why? A2: Methyl groups appended on the benzo-fused ring (positions 5, 6, 7, 8) lack the electron-withdrawing activation provided by the heterocyclic nitrogen[2]. They are significantly less reactive toward electrophilic oxidants like SeO₂. For 8-methylquinoline, you must use the radical relay method (Strategy C): benzylic bromination with NBS/AIBN, followed by hydrolysis, and subsequent mild oxidation with IBX[2].

Q3: How do I safely and effectively remove the elemental selenium byproduct from the SeO₂ reaction? A3: Elemental selenium (which appears as a red or black precipitate) is highly toxic and will permanently clog chromatography columns. Cool the reaction mixture completely to ensure all selenium precipitates, then filter it through a tightly packed pad of Celite. Wash the Celite pad thoroughly with your extraction solvent (e.g., ethyl acetate) before proceeding to the aqueous workup.

References

  • Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds. PMC - NIH. Available at:[Link]

  • Metal-free oxidative C(sp3)–H functionalization: a facile route to quinoline formaldehydes from methyl-azaheteroarenes. SciSpace. Available at: [Link]

Sources

Technical Support Center: Purification & Isolation of 3-Methylquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 3-Methylquinoline-6-carbaldehyde (CAS: 13669-42-6 / 100034-08-0 analog). It synthesizes specific data from recent patent literature (e.g., Wee1 degraders) with fundamental heterocyclic chemistry principles.

Status: Active | Topic: Purification Protocols | Audience: R&D Chemists

Executive Summary & Compound Profile

3-Methylquinoline-6-carbaldehyde is a critical intermediate in the synthesis of bioactive quinoline derivatives, including potential antimalarials and Wee1 kinase degraders. Its purification is often complicated by the presence of unreacted starting materials (e.g., 6-bromo-3-methylquinoline) and the susceptibility of the aldehyde group to autoxidation.

PropertyDescription
Chemical Structure Quinoline core, methyl at C3, formyl at C6.[1][2]
Key Impurities 6-Bromo-3-methylquinoline (Starting Material), 3-Methylquinoline-6-carboxylic acid (Oxidation byproduct), Palladium residues (if Pd-catalyzed carbonylation used).
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in Hexanes, Water.
Stability Air-sensitive (oxidizes to carboxylic acid); Light-sensitive.

Troubleshooting Guide (Q&A)

Q1: I am detecting significant unreacted starting material (e.g., 6-bromo-3-methylquinoline) after the reaction. Acid-base extraction didn't remove it. Why?

A: Acid-base extraction relies on the basicity of the quinoline nitrogen. Since both your product (3-methylquinoline-6-carbaldehyde) and the starting material (6-bromo-3-methylquinoline) possess this basic nitrogen, they will both protonate and extract into the aqueous acidic layer.

  • Solution: Use Sodium Bisulfite (NaHSO₃) Adduct Formation . This method selectively targets the aldehyde functionality. The aldehyde forms a water-soluble sulfonate adduct, while the bromo-precursor remains in the organic layer. (See Protocol B).

Q2: My product turns from a pale yellow solid to a dark orange gum upon storage. What is happening?

A: This indicates autoxidation of the aldehyde to 3-methylquinoline-6-carboxylic acid, often catalyzed by trace transition metals (like Pd from synthesis) or light exposure. The carboxylic acid can disrupt crystal lattices, turning solids into gums.

  • Solution:

    • Store under inert atmosphere (Argon/Nitrogen) at -20°C.

    • Perform a final wash with EDTA solution or use a metal scavenger (e.g., SiliaMetS®) during the final workup to remove catalytic metal residues that accelerate oxidation.

Q3: During column chromatography, the aldehyde streaks or co-elutes with impurities. How can I improve resolution?

A: Quinoline nitrogen can interact strongly with the acidic silanol groups on silica gel, causing peak tailing.

  • Solution: Pre-treat your silica gel or add a modifier to your mobile phase. Adding 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase neutralizes the silica acidity, sharpening the bands and improving separation.

Q4: I used a Palladium-catalyzed carbonylation method (CO gas/Pd(OAc)₂). How do I ensure low Pd levels in the final product?

A: Palladium residues are notoriously sticky to nitrogen heterocycles.

  • Solution: Do not rely solely on crystallization. Pass the crude reaction mixture (dissolved in EtOAc) through a pad of Celite® mixed with activated charcoal before starting the main purification. Alternatively, use a thiol-functionalized silica scavenger in the final step.

Detailed Experimental Protocols

Protocol A: Selective Isolation via Bisulfite Adduct

Best for: Separating the aldehyde from non-aldehyde quinoline impurities.

Mechanism:


 (Water Soluble)
  • Preparation: Dissolve the crude organic mixture in a minimal amount of Ethyl Acetate (EtOAc) (e.g., 5 mL per gram).

  • Adduct Formation: Add 3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously for 2–4 hours at room temperature. A precipitate (the adduct) may form; if so, filter it. If no precipitate, the adduct is in the aqueous layer.

  • Separation: Transfer to a separatory funnel.

    • Organic Layer:[2][3][4][5] Contains non-aldehyde impurities (discard or save for recovery).

    • Aqueous Layer (or Solid): Contains the 3-Methylquinoline-6-carbaldehyde adduct.[1][6]

  • Regeneration:

    • Combine the aqueous layer (and any filtered solid dissolved in water).

    • Adjust pH to >10 using Sodium Carbonate (Na₂CO₃) or 1M NaOH. Caution: Gas evolution.

    • Stir for 30 mins to reverse the adduct.

  • Extraction: Extract the regenerated aldehyde with Dichloromethane (DCM) (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo.

Protocol B: Flash Column Chromatography (Optimized)

Best for: Final polishing and removing trace polar impurities.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     60:40) + 1% Triethylamine .
    
  • Loading: Dissolve crude in DCM; adsorb onto silica or liquid load.

StepSolvent Ratio (Hex:EtOAc)Volume (CV)Target Elution
1100:02Non-polar impurities
290:103Starting Material (e.g., 6-Bromo)
370:305-103-Methylquinoline-6-carbaldehyde
40:100 (MeOH flush)2Polar acids/oxides

Visualized Workflows

Logic Flow: Purification Strategy

This decision tree guides you to the correct protocol based on your crude analysis.

PurificationLogic Start Crude 3-Methylquinoline-6-carbaldehyde CheckImpurity Analyze Impurity Profile (TLC/LCMS) Start->CheckImpurity IsSM Major Impurity: Starting Material (Non-Aldehyde) CheckImpurity->IsSM IsAcid Major Impurity: Carboxylic Acid (Oxidation Product) IsSM->IsAcid No Bisulfite Protocol A: Bisulfite Adduct (Selects for CHO) IsSM->Bisulfite Yes IsMetal Major Impurity: Palladium/Metals IsAcid->IsMetal No BaseWash Basic Wash (NaHCO3) Removes Acids IsAcid->BaseWash Yes Scavenger Silica Scavenger / Charcoal Removes Metals IsMetal->Scavenger Yes Column Protocol B: Column Chromatography (Polishing) IsMetal->Column No Bisulfite->Column BaseWash->Column Scavenger->Column Final Pure Product Column->Final

Figure 1: Decision matrix for selecting the appropriate purification step based on impurity profiling.

Mechanism: Bisulfite Adduct Separation

Understanding the chemical phase switching is crucial for success.

BisulfiteMechanism Mix Organic Phase: Aldehyde + Impurities AddBisulfite Add aq. NaHSO3 Mix->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer: Contains Impurities (Discard) PhaseSep->OrgLayer AqLayer Aqueous Layer: Aldehyde-Bisulfite Adduct (R-CH(OH)SO3- Na+) PhaseSep->AqLayer Basify Add Base (Na2CO3) pH > 10 AqLayer->Basify Extract Extract with DCM Basify->Extract Product Pure Aldehyde Extract->Product

Figure 2: Phase-switching workflow for the Sodium Bisulfite purification method.

References

  • Synthesis of 3-Methylquinoline-6-carbaldehyde (Pd-Catalyzed Carbonyl

    • Source: Patent WO2024006881A1 (Wee1 degrading compounds).
    • Relevance: Describes the synthesis from 6-bromo-3-methylquinoline using Pd(OAc)₂, suitable for defining impurity profiles.
    • URL:

  • General Methods for Quinoline Aldehyde Purific

    • Source: Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters.
    • Relevance: Foundational text on Vilsmeier-Haack formylation and isolation of quinoline carbaldehydes.[2]

    • URL:

  • Purific

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Relevance: Standard operating procedure for aldehyde isol
    • URL:

  • 2-Chloro-6-methylquinoline-3-carbaldehyde Properties

    • Source: PubChem CID 689081.[7]

    • Relevance: Provides physical property benchmarks (MP ~120°C)
    • URL:

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinoline Formylation

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction temperature for the formylation of quinoline. This resource offers troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation.

Introduction

Formylation of the quinoline nucleus is a critical transformation in synthetic chemistry, providing a key building block for numerous pharmacologically active compounds. The position of the formyl group on the quinoline ring significantly influences the biological activity of the final product. Temperature is a paramount parameter in controlling the reaction's yield, regioselectivity, and the formation of byproducts. This guide will focus primarily on the Vilsmeier-Haack reaction, a widely employed method for quinoline formylation, while also touching upon other relevant techniques.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Vilsmeier-Haack formylation of quinoline?

A1: The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), generally requires elevated temperatures for the formylation of quinolines.[1] A common temperature range for this reaction is between 80-90°C.[2][3] The reaction time at this temperature can vary from 4 to 16 hours, depending on the specific quinoline substrate.[2]

Q2: How does temperature influence the regioselectivity of quinoline formylation?

A2: Temperature can be a critical factor in dictating the regioselectivity of the formylation. In many electrophilic aromatic substitution reactions, lower temperatures can favor the formation of the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product. For some quinoline derivatives, such as 2-methylquinoline, lowering the reaction temperature to 0°C or room temperature can enhance regioselectivity for the 3-position.[4]

Q3: Can the Vilsmeier-Haack reaction be performed at room temperature?

A3: While elevated temperatures are typical, the feasibility of a room temperature Vilsmeier-Haack reaction depends on the reactivity of the quinoline substrate. Highly activated quinolines with electron-donating groups may undergo formylation at lower temperatures. However, for most quinoline substrates, heating is necessary to achieve a reasonable reaction rate and conversion.

Q4: What are the consequences of excessively high reaction temperatures?

A4: Exceedingly high temperatures can be detrimental to the reaction. They can lead to the formation of dark, tarry side products, making purification difficult and significantly reducing the yield of the desired formylquinoline.[2] Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to prevent over-running the reaction at high temperatures.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction temperature for quinoline formylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Reaction Temperature: The activation energy for the formylation may not be reached. 2. Reagent Decomposition: If the temperature is too high, the Vilsmeier reagent or the quinoline substrate may decompose.[2] 3. Moisture Contamination: Water can deactivate the Vilsmeier reagent.[2][4]1. Incremental Temperature Increase: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC at each stage. A typical starting point is 80-90°C.[3] 2. Optimize Reaction Time: At a given temperature, ensure the reaction is allowed to proceed for an adequate amount of time (4-16 hours is a general guideline).[2] 3. Ensure Anhydrous Conditions: Use dry solvents and fresh reagents to minimize moisture.[2][4]
Poor Regioselectivity (Mixture of Isomers) 1. High Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 0°C to room temperature) to favor the kinetically preferred isomer.[4] 2. Slow Reagent Addition: A slow, dropwise addition of the Vilsmeier reagent to the quinoline solution can help control the local temperature and improve selectivity.[4]
Formation of Dark, Tarry Byproducts 1. Excessively High Temperature: Prolonged heating at very high temperatures can cause polymerization and degradation.[2] 2. Extended Reaction Time: Leaving the reaction to stir for too long, even at an optimal temperature, can lead to byproduct formation.1. Reduce Reaction Temperature: Find the minimum temperature required for a reasonable reaction rate. 2. Monitor Reaction Progress: Use TLC to determine the point of maximum product formation and quench the reaction promptly.[2] 3. Proper Work-up: Pouring the hot reaction mixture into crushed ice can help to quickly stop the reaction and precipitate the product, minimizing further side reactions.[2]
Reaction Stalls or is Sluggish 1. Insufficiently Activated Substrate: The quinoline ring may not be electron-rich enough for the reaction to proceed efficiently at the current temperature.1. Increase Temperature Cautiously: A moderate increase in temperature may be necessary to drive the reaction to completion.[4] 2. Consider a Stronger Lewis Acid (for Rieche formylation): If applicable, a stronger Lewis acid might activate the substrate more effectively.[4]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Quinoline
  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.[2][3]

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, ensuring the temperature is maintained between 0-5°C.[2][3] The molar ratio of POCl₃ to the acetanilide precursor can be critical, with an excess of POCl₃ (around 12 moles per mole of acetanilide) sometimes maximizing the yield.[2]

  • Addition of Quinoline Derivative: After the formation of the Vilsmeier reagent, add the quinoline substrate (or its precursor like an N-arylacetamide) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-90°C) and stir for the required duration (4-16 hours), monitoring the progress by TLC.[2][3]

  • Work-up: Once the reaction is complete, carefully pour the hot reaction mixture into a beaker containing crushed ice with vigorous stirring.[2]

  • Basification and Isolation: Neutralize the resulting solution with a suitable base (e.g., 5M NaOH or NaHCO₃) to precipitate the product.[2] Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.[2]

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography.[2]

Visualizing the Process

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep 1. Vilsmeier Reagent Formation (DMF + POCl₃ at 0-5°C) add_sub 2. Add Quinoline Substrate reagent_prep->add_sub Anhydrous Conditions heating 3. Heat to 80-90°C (Monitor by TLC) add_sub->heating quench 4. Quench in Ice Water heating->quench Reaction Complete neutralize 5. Neutralize with Base quench->neutralize isolate 6. Isolate Crude Product neutralize->isolate purify 7. Purify (Recrystallization/Chromatography) isolate->purify

Caption: General workflow for the Vilsmeier-Haack formylation of quinoline.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_temp Is reaction temp sufficient? (e.g., 80-90°C) start->check_temp check_time Is reaction time adequate? (e.g., 4-16h) check_temp->check_time Yes increase_temp Increase temperature incrementally check_temp->increase_temp No check_reagents Are reagents anhydrous and fresh? check_time->check_reagents Yes increase_time Increase reaction time check_time->increase_time No use_dry Use fresh/dry reagents and solvents check_reagents->use_dry No success Yield Improved check_reagents->success Yes increase_temp->success increase_time->success use_dry->success

Caption: Troubleshooting workflow for low yield in quinoline formylation.

References

  • BenchChem. (n.d.). How to increase the regioselectivity in the formylation of 2-methylquinoline.
  • ResearchGate. (2019).
  • Organic Chemistry Portal. (2024). Synthesis of quinolines.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • International Journal of Science and Research (IJSR). (2021).
  • Taylor & Francis Online. (2022).
  • ACS Publications. (2019).
  • Indian Journal of Chemistry. (n.d.).
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Studylib. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • MDPI. (2007).
  • Wikipedia. (n.d.). Duff reaction.
  • Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • Unknown. (n.d.). Duff Reaction.
  • SlideShare. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (2021).
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • BenchChem. (2025).
  • International Journal for Multidisciplinary Research. (2025).
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.

Sources

Technical Support Center: Troubleshooting Quinoline Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Route Selection

Quinoline carboxaldehydes are pivotal intermediates in the synthesis of antimalarials (e.g., quinine analogues), anticancer agents, and fluorescent probes. However, their synthesis is notoriously plagued by low conversion rates, tar formation, and difficult purification due to the heterocyclic nitrogen's basicity and the ring's electronic properties.

The first step in troubleshooting is ensuring you have selected the thermodynamically and kinetically appropriate route for your specific substrate.

Decision Matrix: Selecting the Correct Synthetic Pathway

Use the following logic flow to validate your current approach before optimizing conditions.

RouteSelection Start Start: Identify Starting Material Q_Methyl Is it a Methyl-Quinoline? Start->Q_Methyl Q_Pos Position of Methyl Group? Q_Methyl->Q_Pos Yes Q_Amine Is it an Aniline/Acetanilide? Q_Methyl->Q_Amine No SeO2 Route A: Riley Oxidation (SeO2) (Best for 2- or 4-methyl) Q_Pos->SeO2 2- or 4-position (Activated) VH Route B: Vilsmeier-Haack (Cyclization + Formylation) Q_Pos->VH Blocked/Deactivated Q_Amine->VH Yes (Meth-Cohn Method) Q_Ester Is it a Quinoline Ester/Nitrile? Q_Amine->Q_Ester No DIBAL Route C: Reductive Arrest (DIBAL-H) (Requires -78°C) Q_Ester->DIBAL Yes Stop Stop Q_Ester->Stop No (Consider Heck/Suzuki)

Figure 1: Decision tree for selecting the optimal synthetic route based on available starting materials.

Troubleshooting Module A: Selenium Dioxide (SeO2) Oxidation

Target: Converting 2-methyl or 4-methylquinoline to quinoline-carboxaldehyde. Common Failure: "Black Selenium" contamination, low yield (30-50%), and over-oxidation to carboxylic acid.

The "Black Selenium" Protocol

The most frequent complaint is the formation of colloidal red/black selenium that passes through filter paper and contaminates the product, poisoning downstream catalysts.

Q: My reaction turns black and the product is inseparable from the selenium residue. How do I fix this?

A: The black precipitate is elemental selenium (Se⁰), a byproduct of the Riley oxidation. Standard filtration fails because Se⁰ forms a colloid in organic solvents.

Corrective Protocol:

  • The "Ammonium Sulfate" Wash: Do not rely solely on Celite. After the reaction, dilute the mixture with benzene or toluene. Wash the organic layer with saturated aqueous ammonium sulfate .[1] This helps coagulate the colloidal selenium, making it filterable [1].

  • The "Bleach" Trick (Glassware Only): To clean the black residue off your flask, use sodium hypochlorite (bleach). It oxidizes insoluble Se⁰ to soluble selenite (SeO₃²⁻). Warning: Never add bleach to your product mixture, as it will oxidize your aldehyde to a carboxylic acid.

  • Solvent Switch: If using dioxane, switch to xylene or 1,2-dichlorobenzene . Higher boiling points (140°C+) often drive the reaction to completion faster, preventing the "stalling" that leads to side products.

Preventing Over-Oxidation

Q: I am getting the carboxylic acid instead of the aldehyde. Why?

A: Water is the culprit. The mechanism involves the attack of the enol on SeO₂, followed by hydrolysis. If excess water is present (or generated and not removed), the aldehyde hydrate forms and is further oxidized.

Optimization Steps:

  • Dry Reagents: Use freshly sublimed SeO₂. Commercial SeO₂ often contains selenous acid (H₂SeO₃) from moisture absorption.

  • Water Scavenging: Add a drying agent like MgSO₄ directly to the reaction flask or use a Dean-Stark trap if using a non-miscible solvent like xylene.

Troubleshooting Module B: Vilsmeier-Haack Formylation

Target: Ring closure of acetanilides (Meth-Cohn) or formylation of activated quinolines. Common Failure: No reaction, tar formation, or low conversion.

The Moisture Trap

Q: My Vilsmeier reagent turned pink/dark immediately, and the yield is <10%.

A: This indicates hydrolysis of the chloroiminium salt. The Vilsmeier reagent is extremely hygroscopic.

Critical Control Points:

  • Solvent Quality: DMF must be anhydrous (<50 ppm water). Distill it over CaH₂ or use a molecular sieve column.

  • Temperature Ramp:

    • Form the reagent at 0°C (DMF + POCl₃). Stir for 30 mins.

    • Add substrate at 0°C .

    • Slowly warm to reflux. Rapid heating causes decomposition of the intermediate into tar.

Visualization of Failure Points

Vilsmeier DMF_POCl3 DMF + POCl3 Reagent Chloroiminium Salt (Vilsmeier Reagent) DMF_POCl3->Reagent Substrate Add Substrate (0°C) Reagent->Substrate Intermediate Iminium Intermediate Substrate->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Tar Polymerization/Tar Intermediate->Tar Overheating (>90°C too fast) Product Quinoline Aldehyde Hydrolysis->Product Water Moisture Present! Water->DMF_POCl3 Hydrolysis

Figure 2: Critical failure points in the Vilsmeier-Haack pathway. Moisture and rapid heating are the primary causes of failure.

Troubleshooting Module C: DIBAL-H Reduction

Target: Reducing quinoline esters (e.g., ethyl quinoline-2-carboxylate) to aldehydes. Common Failure: Over-reduction to alcohol (quinoline methanol).

The Cryogenic "Hard Stop"

Q: I always get a mixture of aldehyde and alcohol, even with 1 equivalent of DIBAL-H.

A: The tetrahedral aluminum intermediate is stable only at low temperatures. If the reaction warms up before quenching, the intermediate collapses to the aldehyde, which is then more reactive than the ester and gets reduced immediately to the alcohol.

Protocol for 90%+ Selectivity:

  • Temperature: Maintain -78°C strictly. Use a cryocooler or acetone/dry ice bath.

  • Addition Rate: Add DIBAL-H (1.0 - 1.1 equiv) down the side of the flask over 30-60 minutes. A fast addition creates local hot spots.

  • The Quench (Crucial):

    • Add Methanol at -78°C to destroy excess hydride.

    • Add Rochelle's Salt (Potassium Sodium Tartrate) solution while still cold .

    • Only then allow the flask to warm to room temperature.

  • Emulsion Breaking: If a gelatinous aluminum emulsion forms, stir vigorously with Rochelle's salt for 2-3 hours until two clear layers appear [2].

Comparative Data & Yield Expectations

The following table summarizes expected yields when protocols are optimized versus common unoptimized results.

MethodSubstrate ExampleUnoptimized YieldOptimized YieldKey Optimization Factor
SeO₂ Oxidation 2-Methylquinoline30-45%70-82% Anhydrous xylene; NH₄SO₄ wash [1]
Vilsmeier-Haack Acetanilide<10% (Tar)65-75% Slow temp ramp; Dry DMF
DIBAL-H Ethyl quinoline-2-carboxylate40% (Mixed)82-90% Quench at -78°C; Rochelle's salt [2]

References

  • Organic Syntheses Procedure for SeO2 Oxidation Workup : Title: Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)- Source: Organic Syntheses, Coll. Vol. 6, p.946 (1988); Vol. 56, p.25 (1977). URL:[Link] (Note: Describes the critical ammonium sulfate wash technique for removing selenium residues.)

Sources

Validation & Comparative

Decoding the Signature Fragmentation of 3-Methylquinoline-6-carbaldehyde: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. 3-Methylquinoline-6-carbaldehyde, a heterocyclic aromatic aldehyde, represents a scaffold of interest in medicinal chemistry. This guide provides an in-depth analysis of its characteristic fragmentation pattern under electron ionization mass spectrometry (EI-MS), offering a predictive framework for its identification. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from alternative analytical techniques, providing a holistic view for its characterization.

The Logic of Fragmentation: A Predictive Analysis

The fragmentation of 3-Methylquinoline-6-carbaldehyde in EI-MS is governed by the inherent stability of the quinoline ring and the reactivity of the methyl and aldehyde functional groups. The electron ionization process will generate a molecular ion (M+•), which will then undergo a series of fragmentation events to produce a unique mass spectrum.

The fragmentation cascade can be logically dissected into pathways originating from the aldehyde group and the quinoline core. For aromatic aldehydes, characteristic losses of a hydrogen atom (M-1) and the formyl radical (M-29) are predominant fragmentation modes.[1][2][3][4] The stability of the resulting acylium ion and the quinoline ring system makes these initial losses highly probable. Subsequent fragmentation of the quinoline ring system, a stable aromatic structure, is expected to involve the loss of neutral molecules like hydrogen cyanide (HCN).[5][6]

Below is a proposed fragmentation pathway, illustrating the key fragmentation events and the resulting m/z values.

Fragmentation_Pathway M 3-Methylquinoline-6-carbaldehyde (M+•) m/z = 171 M_minus_1 [M-H]+ m/z = 170 M->M_minus_1 - H• M_minus_29 [M-CHO]+ m/z = 142 M->M_minus_29 - CHO• Fragment_115 [C9H7N]+• m/z = 129 M->Fragment_115 - C2H2O Fragment_114 [C9H6N]+ m/z = 128 M_minus_29->Fragment_114 - H2 Fragment_102 [C8H6]+• m/z = 102 Fragment_114->Fragment_102 - HCN

Caption: Proposed EI-MS fragmentation pathway for 3-Methylquinoline-6-carbaldehyde.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides invaluable information on the molecular weight and fragmentation of a compound, a comprehensive characterization relies on the convergence of data from multiple analytical techniques.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns.High sensitivity, provides detailed structural insights, suitable for complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS).Isomeric differentiation can be challenging without tandem MS or reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for some molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-H, C=N).Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems and chromophores.Simple, quantitative for known compounds.Limited structural information, many compounds have similar spectra.

Experimental Protocols

Sample Preparation for Mass Spectrometry

A standardized protocol for sample preparation is crucial for obtaining reproducible and high-quality mass spectra.

  • Sample Solubilization: Dissolve approximately 1 mg of 3-Methylquinoline-6-carbaldehyde in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Dilution: Prepare a working solution with a concentration of approximately 1-10 µg/mL by diluting the stock solution.

  • Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas or liquid chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For a volatile compound like 3-Methylquinoline-6-carbaldehyde, GC-MS is an ideal analytical approach.

GCMS_Workflow Sample Sample Injection GC Gas Chromatograph (Separation) Sample->GC IonSource Ion Source (Electron Ionization) GC->IonSource MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem

Caption: A typical workflow for GC-MS analysis.

GC-MS Parameters:

ParameterValue
Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature: 250 °C
Carrier Gas: Helium, constant flow of 1 mL/min
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-400
MS Transfer Line Temp: 280 °C
MS Ion Source Temp: 230 °C

Conclusion

The predicted mass spectrometry fragmentation pattern of 3-Methylquinoline-6-carbaldehyde, characterized by initial losses from the aldehyde group followed by fragmentation of the quinoline ring, provides a robust signature for its identification. While other analytical techniques such as NMR and IR spectroscopy offer complementary structural information, the sensitivity and detailed fragmentation data from mass spectrometry make it an indispensable tool in the rapid and confident characterization of such novel compounds in drug discovery and development. The provided experimental protocols offer a starting point for researchers to develop and validate their own analytical methods.

References

  • Djozan, D., & Baheri, T. (2007). Mass Spectrometry of Quinoline Derivatives. Journal of the Chinese Chemical Society, 54(5), 1269-1276.
  • Brophy, J. J., & Lassak, E. V. (1988). The mass spectra of some naturally occurring and synthetic quinolines.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Khodaei, M. M., Bahrami, K., & Kavianinia, I. (2007).
  • Scribd. (n.d.). Aldehyde Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Methylquinoline-2-carbaldehyde and 2-Methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of two important quinoline isomers: 3-methylquinoline-2-carbaldehyde and 2-methylquinoline-3-carbaldehyde. As a Senior Application Scientist, my aim is to go beyond a simple description and delve into the underlying electronic and steric factors that govern their behavior in common organic transformations. The insights and experimental protocols herein are designed to be a valuable resource for researchers utilizing these building blocks in synthetic chemistry and drug discovery.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In the case of our two quinoline isomers, the position of the aldehyde group, the methyl substituent, and the nitrogen atom within the quinoline ring system creates distinct electronic and steric environments.

G cluster_0 3-Methylquinoline-2-carbaldehyde cluster_1 2-Methylquinoline-3-carbaldehyde a b

Caption: Chemical structures of 3-methylquinoline-2-carbaldehyde and 2-methylquinoline-3-carbaldehyde.

Electronic Effects:

The quinoline ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions.[1][2] Consequently:

  • 3-Methylquinoline-2-carbaldehyde: The aldehyde group at the C2 position is directly influenced by the strong inductive and mesomeric electron-withdrawing effect of the adjacent nitrogen atom. This significantly increases the partial positive charge on the carbonyl carbon, making it a highly potent electrophile. The electron-donating methyl group at the C3 position has a comparatively weaker influence on the C2-aldehyde.

  • 2-Methylquinoline-3-carbaldehyde: The aldehyde group at the C3 position is less affected by the nitrogen's electron-withdrawing properties compared to the C2 position. The electron-donating methyl group at the C2 position will have a more direct electronic impact, slightly reducing the electrophilicity of the C3-aldehyde.

Steric Effects:

Steric hindrance can play a significant role in the accessibility of the carbonyl carbon to incoming nucleophiles.[3][4]

  • 3-Methylquinoline-2-carbaldehyde: The methyl group at the C3 position is ortho to the C2-aldehyde. This proximity could introduce some steric hindrance, potentially impeding the approach of bulky nucleophiles.

  • 2-Methylquinoline-3-carbaldehyde: The methyl group at the C2 position is also ortho to the C3-aldehyde, creating a similar steric environment.

Hypothesis:

Based on this analysis, it is hypothesized that the electronic effects will be the dominant factor in determining the reactivity of these two isomers. Therefore, 3-methylquinoline-2-carbaldehyde is predicted to be more reactive towards nucleophiles due to the pronounced electron-withdrawing influence of the quinoline nitrogen at the C2 position.

Comparative Reactivity in Nucleophilic Addition Reactions

To experimentally validate our hypothesis, we can compare the performance of these two aldehydes in well-established nucleophilic addition reactions. The Knoevenagel condensation is an excellent choice for this purpose as its rate is highly sensitive to the electrophilicity of the aldehyde.[5][6][7]

Knoevenagel Condensation: A Head-to-Head Comparison

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile, in the presence of a base to form a new carbon-carbon double bond. A more reactive aldehyde will undergo this condensation more rapidly and/or with higher yields under identical reaction conditions.

Experimental Protocol for Comparative Knoevenagel Condensation

This protocol is designed to provide a direct and reliable comparison of the reactivity of the two quinoline aldehyde isomers.

Materials:

  • 3-Methylquinoline-2-carbaldehyde

  • 2-Methylquinoline-3-carbaldehyde

  • Malononitrile

  • Piperidine (as a basic catalyst)

  • Ethanol (as a solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

G A Reaction Setup: - Two separate flasks, one for each isomer. - Equimolar amounts of aldehyde and malononitrile in ethanol. B Initiation: - Add a catalytic amount of piperidine to each flask simultaneously. - Start timer. A->B C Monitoring: - Monitor the progress of both reactions by TLC at regular intervals (e.g., every 15 minutes). B->C D Workup: - Once the reaction is complete (or after a set time), quench the reaction. - Isolate and purify the product. C->D E Analysis: - Determine the yield of the product for each reaction. - Compare reaction times and yields. D->E

Caption: Experimental workflow for the comparative Knoevenagel condensation.

Step-by-Step Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of 3-methylquinoline-2-carbaldehyde and 1.0 mmol of 2-methylquinoline-3-carbaldehyde in 10 mL of ethanol each. To each flask, add 1.0 mmol of malononitrile. Stir the mixtures at room temperature until all solids are dissolved.

  • Reaction Initiation: To each flask, add 0.1 mmol of piperidine. Start a timer immediately.

  • Monitoring the Reaction: At 15-minute intervals, take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute the plate with a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light. The disappearance of the aldehyde spot and the appearance of a new product spot will indicate the progress of the reaction.

  • Reaction Completion and Workup: Continue monitoring until the starting aldehyde is consumed in one of the reactions. Record the time. Quench both reactions by adding 20 mL of water. The product will likely precipitate. Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Analysis: Determine the mass of the dried product for each reaction and calculate the percentage yield.

Expected Outcomes and Data Interpretation

The experimental results are expected to align with our initial hypothesis.

IsomerPredicted ReactivityExpected Reaction TimeExpected Yield
3-Methylquinoline-2-carbaldehydeHighShorterHigher
2-Methylquinoline-3-carbaldehydeLowerLongerLower

Interpretation:

A shorter reaction time and a higher yield for 3-methylquinoline-2-carbaldehyde would confirm its greater reactivity. This would be a direct consequence of the enhanced electrophilicity of the C2-carbonyl carbon due to the potent electron-withdrawing effect of the adjacent quinoline nitrogen.

Conclusion

While both 3-methylquinoline-2-carbaldehyde and 2-methylquinoline-3-carbaldehyde are valuable synthetic intermediates, they exhibit notable differences in reactivity. The position of the aldehyde group relative to the quinoline nitrogen is the primary determinant of its electrophilicity. The C2-aldehyde in 3-methylquinoline-2-carbaldehyde is significantly more activated towards nucleophilic attack than the C3-aldehyde in its isomer. This heightened reactivity should be a key consideration for chemists when designing synthetic routes and selecting reaction conditions. The provided experimental protocol offers a straightforward method for empirically verifying these reactivity differences in a laboratory setting.

References

  • BenchChem. A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers.
  • Beilstein Journal of Organic Chemistry. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Available at: [Link]

  • National Institutes of Health. Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Available at: [Link]

  • BenchChem. A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers.
  • PubMed. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Available at: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • BenchChem. A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity.
  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • BenchChem. An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications.
  • ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Available at: [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • BrainKart. Aldehydes and ketones: Electronic and steric effects. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025). Available at: [Link]

  • Quora. Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • {Structural study of Pt(II) and Pd(II) complexes with quinoline-2-carboxaldehyde thiosemicarbazone}. Available at: [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. 3.25: Relative Reactivity of Carbonyls. Available at: [Link]

  • Dalal Institute. Wittig Reaction. Available at: [Link]

  • Quinolines and Isoquinolines. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • National Institutes of Health. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Available at: [Link]

  • MDPI. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Available at: [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Available at: [Link]

  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Available at: [Link]

  • Quora. Why does nucleophilic substitution in isoquinoline favour at position 1? Available at: [Link]

  • National Institutes of Health. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Available at: [Link]

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Navigating the Analytical Maze: A Comparative Guide to the HPLC Analysis of 3-Methylquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise and accurate analysis of novel chemical entities is paramount. 3-Methylquinoline-6-carbaldehyde, a heterocyclic aromatic aldehyde, represents a class of compounds with significant potential in medicinal chemistry. Its quinoline core is a prevalent scaffold in numerous therapeutic agents, while the reactive carbaldehyde group serves as a key handle for synthetic transformations. Consequently, the ability to reliably monitor this compound during synthesis, purification, and formulation is critical.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 3-Methylquinoline-6-carbaldehyde against alternative analytical techniques. Moving beyond a simple recitation of methods, we will delve into the rationale behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors.

The Central Role of HPLC in Aromatic Aldehyde Analysis

High-Performance Liquid Chromatography (HPLC) stands as the workhorse of analytical chemistry, prized for its versatility, robustness, and high resolving power. For a molecule like 3-Methylquinoline-6-carbaldehyde, which possesses both aromatic and polar functionalities, reversed-phase HPLC (RP-HPLC) is the method of choice. The separation mechanism in RP-HPLC is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase, with a polar mobile phase used for elution.

A Proposed HPLC Method for 3-Methylquinoline-6-carbaldehyde

Experimental Protocol: RP-HPLC Analysis

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as the initial choice due to its wide applicability and excellent retention of nonpolar to moderately polar compounds. The octadecylsilyl stationary phase provides the necessary hydrophobicity to interact with the quinoline ring system.

  • Mobile Phase Preparation: A gradient elution is often preferred to ensure adequate separation from potential impurities and to achieve a reasonable analysis time.

    • Solvent A: 0.1% Formic acid in Water. The acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing, and ensures the analyte is in a single ionic form.

    • Solvent B: Acetonitrile. This is a common organic modifier in RP-HPLC with a good UV transparency.

  • Gradient Program: A typical gradient might start at 30% B, increasing to 80% B over 15 minutes. This gradual increase in organic solvent strength will elute compounds of increasing hydrophobicity.

  • Flow Rate: A standard flow rate of 1.0 mL/min is suitable for a 4.6 mm internal diameter column.

  • Detection: 3-Methylquinoline-6-carbaldehyde possesses a chromophore, making UV detection a straightforward choice. A photodiode array (PDA) detector is ideal for scanning a range of wavelengths to determine the optimal absorbance maximum, which is expected to be in the range of 254-320 nm for quinoline derivatives.

  • Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water, to ensure good peak shape.

HPLC_Workflow Sample Sample Injector Injector Sample->Injector Inject Column Column Injector->Column MobilePhaseA MobilePhaseA Pump Pump MobilePhaseA->Pump Pump->Injector Mobile Phase Flow MobilePhaseB MobilePhaseB MobilePhaseB->Pump Detector Detector Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal Integration Integration Chromatogram->Integration Report Report Integration->Report

Expected Retention Time and Performance

The retention time of 3-Methylquinoline-6-carbaldehyde in the proposed system will be influenced by its polarity. The presence of the methyl group slightly increases its hydrophobicity compared to the parent quinoline, while the carbaldehyde group adds polarity. A reasonable estimate for its retention time under the described gradient conditions would be in the mid-range of the chromatogram. It is crucial to note that the absolute retention time can vary between different HPLC systems and columns. Therefore, the use of a reference standard for peak identification is essential.

Parameter Expected Performance Rationale
Retention Time Mid-gradient elutionBalance of hydrophobic quinoline core and polar aldehyde group.
Peak Shape SymmetricalUse of an acidic modifier (formic acid) minimizes silanol interactions.
Selectivity HighGradient elution allows for the separation of closely related impurities.
Sensitivity Good (ng range)Strong UV absorbance of the quinoline ring system.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, alternative techniques may offer advantages in specific scenarios. Here, we compare HPLC with Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. For the analysis of quinoline derivatives, GC has been successfully applied.[1][2]

Experimental Protocol: GC-MS Analysis

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.

  • Inlet: Split/splitless injection at a temperature of 250-280°C.

  • Oven Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 280°C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For enhanced specificity and structural information, a Mass Spectrometer (MS) is the detector of choice.[3][4]

Rationale for GC-MS: The quinoline ring is relatively stable, and 3-Methylquinoline-6-carbaldehyde is expected to have sufficient volatility for GC analysis. The coupling with MS provides a powerful tool for identification based on the fragmentation pattern.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. For aldehydes, CE methods have been developed, often involving derivatization to introduce a charge or a chromophore.[5]

Experimental Protocol: CE with UV Detection (after derivatization)

  • Derivatization: Reaction with an agent like 2,4-dinitrophenylhydrazine (DNPH) to form a stable, charged hydrazone derivative.[6][7] This is a common strategy for enhancing the detection of carbonyl compounds.[6][7]

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer system, for example, a borate buffer, to control the pH and ionic strength.

  • Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: UV detection at the absorbance maximum of the DNPH derivative.

Rationale for CE: CE offers very high separation efficiency and requires minimal sample and solvent consumption. It can be a powerful alternative, especially for complex matrices where high resolving power is needed.

Head-to-Head Comparison

Attribute HPLC Gas Chromatography (GC) Capillary Electrophoresis (CE)
Applicability Broadly applicable to a wide range of polarities.Suitable for volatile and thermally stable compounds.Applicable to charged or chargeable analytes (or derivatives).
Selectivity High, tunable with mobile phase and stationary phase.Very high, especially with high-resolution capillary columns.Extremely high separation efficiency.
Sensitivity Good (ng range with UV), excellent with MS.Good with FID, excellent with MS (pg-fg range).Good, but can be limited by the small injection volume.
Speed Moderate (typically 5-30 min).Can be very fast (a few minutes).Often very fast (a few minutes).
Cost (Instrument) Moderate to high.Moderate to high.Lower than HPLC and GC.
Solvent Usage High.Low (carrier gas).Very low.
Sample Throughput High with autosamplers.High with autosamplers.High with autosamplers.
Derivatization Not always necessary.May be needed to increase volatility.Often required for neutral aldehydes.

Conclusion: Selecting the Right Tool for the Job

For the routine analysis of 3-Methylquinoline-6-carbaldehyde in a drug development setting, reversed-phase HPLC with UV detection remains the most pragmatic and versatile choice . Its robustness, high selectivity, and good sensitivity make it well-suited for purity assessments, stability studies, and quality control.

However, the choice of analytical technique should always be guided by the specific research question:

  • For structural confirmation and identification of unknown impurities , the coupling of a separation technique with mass spectrometry is indispensable. In this context, GC-MS is a strong contender, provided the analyte and its impurities are thermally stable. LC-MS would be the HPLC equivalent.

  • When dealing with complex biological matrices or when very high separation efficiency is paramount , Capillary Electrophoresis can be a powerful, albeit more specialized, alternative. The need for derivatization for neutral aldehydes adds an extra step to the workflow.

Ultimately, a thorough understanding of the physicochemical properties of 3-Methylquinoline-6-carbaldehyde and the specific analytical challenge at hand will enable the researcher to navigate the analytical maze and select the most appropriate and effective technique.

References

  • Taylor & Francis. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • IntechOpen. (2020, January 22). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]

  • Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • Restek. (n.d.). Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • Oxford Academic. (2020, January 14). Alternative Methodologies for the Determination of Aldehydes by Capillary Electrophoresis. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

Sources

Elemental Analysis Standards for Quinoline Aldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Characterizing quinoline aldehydes (e.g., Quinoline-2-carboxaldehyde, Quinoline-4-carboxaldehyde) presents a distinct set of analytical challenges. As nitrogen-containing heterocycles, they are historically "refractory"—resistant to complete combustion—which often leads to suppressed nitrogen values in classical elemental analysis (EA). Furthermore, the aldehyde moiety introduces reactivity (oxidation to carboxylic acids) and hygroscopicity that can skew gravimetric results.

This guide objectively compares the industry "Gold Standard" (Automated CHN Combustion) against the modern "Primary Standard" (Quantitative NMR or qNMR). We provide optimized protocols, calibration standards, and a decision framework to ensure your data meets the rigorous


 absolute accuracy requirement for peer-reviewed publication and drug development.

Part 1: The Analytical Landscape

The Challenge with Quinoline Aldehydes

Quinoline aldehydes are critical intermediates in the synthesis of antimalarials and organometallic ligands. However, two primary factors complicate their elemental analysis:

  • Refractory Nitrogen: The pyridine-like nitrogen in the quinoline ring forms thermally stable carbon-nitrogen bonds (and potentially nitrogen oxides) that require high-temperature oxidation (>1000°C) to fully convert to

    
    .
    
  • Aldehyde Instability: The aldehyde group is susceptible to autoxidation to form quinoline carboxylic acids or hydration (gem-diols), altering the theoretical C/H/N ratios.

Comparison of Methodologies
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) High-Res Mass Spec (HRMS)
Principle Thermal oxidation/reduction to

Molar ratio determination via nuclear spin integrationIonization and time-of-flight/orbitrap detection
Primary Output Weight % (C, H, N)Absolute Purity (wt%)Exact Mass (Formula Confirmation)
Standard Requirement External Calibration (e.g., Acetanilide)Internal Standard (e.g., Maleic Acid)External Mass Lock
Sample Consumption Destructive (2–5 mg)Non-destructive (5–20 mg)Destructive (<1 mg)
Key Blind Spot Cannot distinguish isomers; "blind" to non-volatile inorganic impuritiesRequires soluble sample; signal overlapNot quantitative for bulk purity
Quinoline Suitability High (if optimized for refractory N)Very High (separates aldehyde from acid impurity)Medium (Identity only)

Part 2: Optimized Protocols

Protocol A: Automated CHN Combustion (The "Gold Standard")

Objective: Achieve


 accuracy for C, H, N.

1. Calibration Standards: Do not use simple alkanes. You must use a standard that mimics the amide/heterocyclic bond energy.

  • Primary Standard: Acetanilide (

    
    ).
    
    • Why: It contains a stable C-N bond and crystallizes well without hygroscopicity.

    • Target Values: C: 71.09%, H: 6.71%, N: 10.36%.

  • Secondary Check (Quality Control): Sulfanilamide or Nicotinic Acid .

    • Why: Nicotinic acid is a pyridine derivative, structurally closer to quinoline, serving as a better "stress test" for the combustion reactor's efficiency.

2. Instrument Optimization for Quinolines:

  • Oxygen Boost: Increase the oxygen dosing time by 2–5 seconds compared to standard aliphatic runs. This ensures the "flash combustion" creates a sufficient excess of

    
     to break the quinoline ring.
    
  • Additives: For particularly refractory derivatives (e.g., nitro-quinoline aldehydes), add Vanadium Pentoxide (

    
    )  to the tin capsule. This acts as an oxygen donor and flux, raising the local temperature during the flash.
    

3. Workflow:

  • Blank Run: Run 3 empty tin capsules to stabilize the baseline.

  • K-Factor Calibration: Run Acetanilide (1.5 mg to 2.5 mg) in triplicate.

    
     must be 
    
    
    
    .[1]
  • Sample Prep: Weigh 2.0 mg (

    
     mg) of dried Quinoline Aldehyde into a tin capsule. Fold tightly to exclude air.
    
  • Analysis: Run in "Dynamic Flash" mode at 1020°C (Combustion) and 650°C (Reduction).

Protocol B: Quantitative NMR (qNMR) (The "Modern Standard")

Objective: Determine absolute purity (wt%) and identify impurities (water, solvents, oxidation products).

1. Internal Standard Selection: The standard must have protons that do not overlap with the quinoline signals (aromatic region 7.5–9.0 ppm) or the aldehyde proton (~10.0–10.5 ppm).

  • Recommended: 1,3,5-Trimethoxybenzene .

    • Signal: Singlet at ~6.1 ppm (aromatic) and ~3.8 ppm (methoxy). Usually clear of quinoline signals.

  • Alternative: Maleic Acid .

    • Signal: Singlet at ~6.3 ppm. Good for

      
       or DMSO-
      
      
      
      solubility.

2. Workflow:

  • Weighing: Accurately weigh ~10 mg of Quinoline Aldehyde (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg).
  • Solvation: Dissolve in 0.7 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the Internal Standard peak (

    
    ) and the Quinoline Aldehyde peak (
    
    
    
    ).

3. Calculation:



Where 

is number of protons,

is molecular weight, and

is purity of the standard.[2][3]

Part 3: Visualization & Logic

Analytical Decision Framework

This diagram illustrates the logical flow for validating a Quinoline Aldehyde sample, handling common failure modes like solvent trapping or oxidation.

AnalyticalWorkflow Start Crude Quinoline Aldehyde Dry Vacuum Dry (40°C, 4h, P2O5) Start->Dry qNMR Run qNMR (DMSO-d6) Dry->qNMR CheckPurity qNMR Purity > 98%? qNMR->CheckPurity Recrystallize Recrystallize (EtOH/Hexane) CheckPurity->Recrystallize No CheckWater Significant H2O/Solvent peaks in NMR? CheckPurity->CheckWater Yes Recrystallize->Dry CheckWater->Dry Yes (Solvent Trap) CHN Run CHN Combustion (Standard: Acetanilide) CheckWater->CHN No Compare Compare Theoretical vs. Found CHN->Compare Pass PASS (Δ < 0.4%) Compare->Pass Within Limits Fail FAIL (Δ > 0.4%) Compare->Fail Outside Limits Fail->Recrystallize Impure

Caption: Decision tree for validating quinoline aldehyde purity, prioritizing qNMR for initial screening and CHN for final confirmation.

Part 4: Comparative Data Analysis

The following table demonstrates a typical scenario where a sample of Quinoline-2-carboxaldehyde (MW: 157.17) is analyzed. Note how qNMR reveals the "truth" behind a failed CHN result caused by hydration.

ParameterTheoretical ValueScenario A: Pure Sample Scenario B: Wet Sample (0.5 eq

)
Carbon % 76.42% 76.35% (Pass)72.20% (Fail - Low)
Hydrogen % 4.49% 4.52% (Pass)4.85% (Fail - High)
Nitrogen % 8.91% 8.88% (Pass)8.40% (Fail - Low)
qNMR Purity 100% 99.8%99.5% (Active ingredient is pure, but wet)
Conclusion -Valid Material Needs Drying (CHN fails due to water weight)

Analysis of the Data:

  • Scenario B illustrates a common pitfall. The CHN analysis fails (Carbon is down by ~4%), suggesting the compound is impure. However, qNMR would show a clean spectrum with a water peak. This proves the quinoline structure is intact, but the bulk material contains water.

  • Recommendation: Always pair CHN with qNMR. If CHN fails but qNMR is clean, the error is likely trapped solvent or inorganic residue (which CHN doesn't "see" but affects the weight).

Part 5: Troubleshooting "Refractory" Nitrogen

If your Nitrogen values are consistently low (e.g., Found 8.2% vs. Theory 8.9%) despite the sample being dry:

  • Incomplete Combustion: The quinoline ring is surviving the flash.

    • Fix: Add 5–10 mg of

      
       or 
      
      
      
      powder to the sample capsule.
  • Carbonization: The sample is charring before burning.

    • Fix: Ensure the sample is covered completely by the tin. Use a "helium delay" or "oxygen boost" setting on the analyzer to ensure oxygen is present before the sample drops into the hot zone.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Microanalysis of Nitrogen. (n.d.). PerkinElmer Application Note: The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Link

  • Pauli, G. F., et al. (2014).[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • American Chemical Society. (2017). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methylquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Handling 3-Methylquinoline-6-carbaldehyde Safely

An In-Depth Guide to Personal Protective Equipment (PPE) for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. However, this work carries an inherent responsibility to prioritize safety for ourselves and our colleagues. 3-Methylquinoline-6-carbaldehyde is a heterocyclic aldehyde, and like many specialized reagents, it requires careful handling. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this and structurally similar compounds, ensuring that safety is as integral to your workflow as scientific rigor.

The core principle of laboratory safety is not just to follow rules, but to understand the reasoning behind them. This allows for dynamic risk assessment as experimental conditions change. The guidance that follows is synthesized from established safety protocols for quinoline derivatives and aldehydes, providing a robust starting point for your specific laboratory safety procedures.[1][2]

Hazard Identification: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the potential hazards of 3-Methylquinoline-6-carbaldehyde. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, data from analogous quinoline and aldehyde compounds provide a strong basis for a cautious approach.[1][2]

Based on data for structurally similar chemicals, 3-Methylquinoline-6-carbaldehyde should be treated as a substance that is potentially:

  • A skin and eye irritant: Many quinoline derivatives are known to cause skin irritation and serious eye irritation or damage.[2][3][4][5][6]

  • Harmful if inhaled or swallowed: Acute toxicity is a concern with related compounds, and dust or aerosols may cause respiratory tract irritation.[2][3][5][6][7][8]

  • Suspected of long-term health effects: Some quinolines are suspected of causing genetic defects or may have carcinogenic properties.[2][9]

This hazard profile dictates a multi-layered PPE approach to prevent exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation.

Core PPE Requirements: Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following recommendations are based on a risk assessment for handling solid (powder) and liquid (solution) forms of 3-Methylquinoline-6-carbaldehyde.

Eye and Face Protection
  • Mandatory at all times: Tightly fitting safety goggles with side-shields are the minimum requirement for any procedure involving this compound. Standard safety glasses are insufficient as they do not protect against splashes or fine dust that can circulate in the air.

  • Elevated Risk Scenarios: When there is a significant splash hazard, such as when transferring large volumes of a solution or during quenching a reaction, a full-face shield must be worn in addition to safety goggles.[1][10] The goggles provide a seal around the eyes, and the face shield protects the rest of the face.

Hand Protection

The choice of glove is critical and must be based on chemical compatibility.

  • Recommended Glove Type: Chemical-resistant gloves, such as nitrile, are a standard and effective choice for handling many laboratory chemicals.[2] Always inspect gloves for any signs of degradation or punctures before use.[7]

  • The Importance of Breakthrough Time: For prolonged handling or when working with solutions, it is crucial to consult the glove manufacturer’s chemical resistance guide to understand the "breakthrough time" — the time it takes for the chemical to permeate the glove material.

  • Proper Technique: Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[7] Contaminated gloves should be disposed of as hazardous waste immediately after use.[7]

Skin and Body Protection
  • Standard Laboratory Attire: A clean, buttoned laboratory coat should be worn at all times to protect against incidental contact and small splashes.[1][2]

  • Procedures with Higher Risk: For tasks involving larger quantities or a higher risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls.

  • Chemical Fume Hood: All work that involves handling the solid powder form of 3-Methylquinoline-6-carbaldehyde or any procedure that could generate aerosols or vapors (e.g., heating, sonicating, vortexing) must be performed inside a certified chemical fume hood.[2] This is the most critical step in preventing inhalation exposure.

  • Respirator Use: In the rare event that a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator with appropriate particulate filters would be required.[2] However, relying on a respirator instead of a fume hood should be avoided and requires a formal risk assessment and fit-testing program.

Operational and Disposal Plans

Properly integrating PPE into your workflow is as important as selecting the right equipment.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure Start Start: Handling 3-Methylquinoline-6-carbaldehyde Risk Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Potential for Aerosol/Dust Generation? Start->Risk BasePPE Baseline PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Risk->BasePPE Resp Respirator Required (Consult EHS) Risk->Resp No Fume Hood Available & Dust/Aerosol Risk FumeHood Work in Fume Hood BasePPE->FumeHood Weighing Solid or Risk of Aerosol/Vapor FaceShield Add Face Shield BasePPE->FaceShield High Splash Potential Doff Doff PPE Correctly BasePPE->Doff Handling Dilute Solution (No Splash Risk) FumeHood->Doff FaceShield->FumeHood Dispose Dispose of Contaminated PPE as Hazardous Waste Doff->Dispose End End Dispose->End

Caption: PPE selection workflow for handling 3-Methylquinoline-6-carbaldehyde.

Step-by-Step Donning and Doffing Procedures
  • Donning (Putting On):

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your safety goggles.

    • Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off) to Prevent Contamination:

    • Gloves: Remove gloves first using the proper technique (peeling one off with the other, then using a clean finger to slide under the cuff of the second). Dispose of them immediately in a designated hazardous waste container.[7]

    • Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any potential surface contamination.

    • Goggles: Remove your safety goggles last.

    • Hand Washing: Wash your hands thoroughly with soap and water.[3][7]

Disposal Plan

All disposable PPE that has been in contact with 3-Methylquinoline-6-carbaldehyde, including gloves and any contaminated wipes, must be considered hazardous waste.

  • Collection: Place all contaminated solid waste into a suitable, sealed, and clearly labeled hazardous waste container.[1][7]

  • Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal company.[1][3] Never dispose of this material in standard trash or down the drain.[11]

Summary of PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing a Stock Solution Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Transferring Solution (Low Volume) Safety GogglesNitrile GlovesLab CoatRecommended: Chemical Fume Hood
Transferring Solution (High Volume/Splash Risk) Safety Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood

In Case of Exposure: Immediate First Aid

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By understanding the hazards, selecting the right PPE, and integrating safe practices into your daily workflow, you build a culture of safety that protects you, your research, and your colleagues. Always consult your institution's specific safety protocols and the most current Safety Data Sheets.

References

  • Benchchem. Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide. 1

  • Benchchem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. 2

  • Fisher Scientific. SAFETY DATA SHEET: Quinoline-3-carboxaldehyde. 3

  • ChemicalBook. 3-Methylquinoline - Safety Data Sheet. 7

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. 11

  • PENTA. Quinoline - SAFETY DATA SHEET. 12

  • TCI Chemicals. SAFETY DATA SHEET: 2-Methylquinoline-6-carboxylic Acid. 13

  • Santa Cruz Biotechnology. Quinoline Yellow Safety Data Sheet. 14

  • MedchemExpress.com. Safety Data Sheet: 3-Methylquinoline. 8

  • Sigma-Aldrich. SAFETY DATA SHEET: Quinoline. 9

  • Fisher Scientific. SAFETY DATA SHEET: 3-Methylquinoline. 5

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. 10

  • PubChem. 3-Quinolinecarboxaldehyde. 6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.